1-(2,4-Dimethylphenyl)propan-1-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMKAEFZXDVXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(2,4-Dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(2,4-dimethylphenyl)propan-1-amine, a primary amine with potential applications in pharmaceutical research and development. The synthesis of this compound primarily proceeds through the conversion of the corresponding ketone, 1-(2,4-dimethylphenyl)propan-1-one. The two principal methods for this transformation are the Leuckart reaction and reductive amination. This document details the theoretical basis, experimental protocols, and comparative analysis of these synthetic pathways.
Overview of Synthetic Strategies
The synthesis of this compound starts from the readily available precursor, 1-(2,4-dimethylphenyl)propan-1-one. This ketone can be synthesized via a Friedel-Crafts acylation of m-xylene with propionyl chloride. The subsequent conversion of the ketone to the desired primary amine is the critical step, which can be achieved through two main routes as illustrated below.
Figure 1: General overview of the synthesis pathway for this compound.
Synthesis of the Precursor: 1-(2,4-Dimethylphenyl)propan-1-one
The necessary starting material, 1-(2,4-dimethylphenyl)propan-1-one, is typically prepared via a Friedel-Crafts acylation reaction.
Reaction Scheme
Figure 2: Friedel-Crafts acylation of m-xylene.
Experimental Protocol
Materials:
-
m-Xylene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add propionyl chloride (1.0 equivalent) dropwise to the cooled suspension while stirring.
-
After the addition is complete, add m-xylene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Once the addition of m-xylene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 1-(2,4-dimethylphenyl)propan-1-one.
Synthesis of this compound
The conversion of the ketone to the primary amine can be accomplished by the Leuckart reaction or by reductive amination.
Method 1: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones using ammonium formate or formamide.[1][2] The reaction proceeds at high temperatures and typically involves the formation of a formyl-protected intermediate, which is then hydrolyzed to the primary amine.[2]
Figure 3: Workflow for the Leuckart reaction.
Materials:
-
1-(2,4-Dimethylphenyl)propan-1-one
-
Ammonium formate
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether or other suitable organic solvent
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 1-(2,4-dimethylphenyl)propan-1-one (1.0 equivalent) and ammonium formate (4-5 equivalents).
-
Heat the mixture in an oil bath to 160-180 °C for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling, add concentrated hydrochloric acid to the reaction mixture and reflux for 2-4 hours to hydrolyze the formyl intermediate.
-
Cool the mixture and make it basic by the slow addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.
-
Remove the solvent under reduced pressure.
-
The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.
Method 2: Reductive Amination
Reductive amination is a more modern and often milder method for converting ketones to amines. This one-pot reaction typically involves the in-situ formation of an imine from the ketone and an ammonia source, followed by reduction with a suitable reducing agent.
Figure 4: Workflow for reductive amination.
Materials:
-
1-(2,4-Dimethylphenyl)propan-1-one
-
Ammonium acetate or aqueous ammonia
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-(2,4-dimethylphenyl)propan-1-one (1.0 equivalent) in an anhydrous solvent such as DCM or DCE, add an excess of the ammonia source (e.g., ammonium acetate, 5-10 equivalents).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Data Presentation
While specific experimental data for the synthesis of this compound is not extensively reported in the literature, the following tables provide expected data based on analogous reactions and general principles of organic chemistry.
Table 1: Comparison of Synthetic Routes
| Parameter | Leuckart Reaction | Reductive Amination |
| Reagents | Ammonium formate/formamide | Ammonia source, reducing agent (e.g., NaBH(OAc)₃) |
| Temperature | High (160-180 °C) | Generally room temperature |
| Reaction Time | 4-8 hours (plus hydrolysis) | 12-24 hours |
| Yield | Moderate to good | Good to excellent |
| Workup | Requires hydrolysis and basification | Generally simpler quench and extraction |
| Safety | High temperatures, potential pressure buildup | Flammable solvents, handling of hydrides |
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.3 ppm), benzylic proton (triplet or multiplet, ~4.0-4.5 ppm), methylene protons of propyl chain (multiplet, ~1.5-1.9 ppm), methyl protons of propyl chain (triplet, ~0.8-1.0 ppm), aromatic methyl protons (singlets, ~2.2-2.4 ppm), amine protons (broad singlet, variable shift). |
| ¹³C NMR | Aromatic carbons (~125-140 ppm), benzylic carbon (~50-60 ppm), aliphatic carbons of propyl chain (~10-35 ppm), aromatic methyl carbons (~20-22 ppm). |
| IR (cm⁻¹) | N-H stretch (two bands for primary amine, ~3300-3400), C-H aromatic stretch (~3000-3100), C-H aliphatic stretch (~2850-2960), N-H bend (~1590-1650), C-N stretch (~1000-1250). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺, fragmentation patterns corresponding to loss of ethyl group and benzylic cleavage. |
Conclusion
Both the Leuckart reaction and modern reductive amination techniques are viable methods for the synthesis of this compound from its corresponding ketone. The choice of method will depend on the desired scale, available equipment, and tolerance for high-temperature reactions. Reductive amination generally offers milder conditions and potentially higher yields, making it a more attractive option for many laboratory settings. The provided protocols and expected data serve as a guide for researchers in the synthesis and characterization of this target molecule. It is recommended to perform small-scale optimization experiments to determine the ideal reaction conditions for the chosen method.
References
An In-depth Technical Guide to (S)-1-(2,4-Dimethylphenyl)propan-1-amine: Current Scientific Landscape
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the currently available scientific and technical information on the chiral amine, (S)-1-(2,4-Dimethylphenyl)propan-1-amine. Despite its availability from various chemical suppliers, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable scarcity of in-depth research on this specific compound. This document summarizes the available data and highlights the significant gaps in our understanding of its properties and potential applications.
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of (S)-1-(2,4-Dimethylphenyl)propan-1-amine are largely absent from the scientific literature. The majority of available information is confined to its hydrochloride salt and computationally predicted values.
Table 1: Physicochemical Properties of (S)-1-(2,4-Dimethylphenyl)propan-1-amine and its Hydrochloride Salt
| Property | Value | Source/Type |
| (S)-1-(2,4-Dimethylphenyl)propan-1-amine | ||
| CAS Number | 1032225-50-5 | Chemical Supplier[1] |
| Molecular Formula | C₁₁H₁₇N | Chemical Supplier[1] |
| Molecular Weight | 163.26 g/mol | Chemical Supplier[1] |
| (S)-1-(2,4-Dimethylphenyl)propan-1-amine HCl | ||
| CAS Number | 1032114-81-0 | Chemical Supplier |
| Molecular Formula | C₁₁H₁₈ClN | Chemical Supplier |
| Molecular Weight | 199.725 g/mol | Chemical Supplier |
| Purity | ≥95% - ≥97% | Chemical Supplier[2] |
| Computational Data (for related structures) | ||
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Computational[2] |
| logP (Octanol-Water Partition Coefficient) | 3.135 | Computational[2] |
Note: The computational data is for the racemic 1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride and should be considered as an approximation for the (S)-enantiomer.
Experimental Protocols
Putative Synthetic Approach
The synthesis of chiral amines such as (S)-1-(2,4-Dimethylphenyl)propan-1-amine can be approached through several established methods in organic chemistry. A plausible, though not explicitly documented, method would be the asymmetric reduction of a corresponding ketimine or the reductive amination of 2,4-dimethylpropiophenone.
Workflow: Hypothetical Asymmetric Synthesis
Caption: Hypothetical workflow for the asymmetric synthesis of the target compound.
Determination of Enantiomeric Purity
While no specific protocol for this compound is published, the enantiomeric purity of chiral primary amines is routinely determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral derivatizing agent.
Workflow: Enantiomeric Purity Analysis via Chiral Derivatization and NMR
Caption: General workflow for determining the enantiomeric purity of a chiral amine.
Pharmacological Properties and Biological Activity
There is a significant lack of publicly available data regarding the pharmacological properties and biological activity of (S)-1-(2,4-Dimethylphenyl)propan-1-amine. Searches of prominent pharmacological and medicinal chemistry databases did not yield any specific studies on this compound.
The broader class of substituted phenethylamines, to which this compound belongs, is known to interact with a variety of biological targets, most notably monoamine transporters and receptors in the central nervous system. However, the specific effects of the 2,4-dimethylphenyl substitution in conjunction with the S-chiral center at the alpha-position of the propyl side chain have not been documented.
A study on a significantly more complex molecule, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which contains a dimethylphenyl moiety, identified it as an inhibitor of the WNT signaling pathway. However, due to the substantial structural differences, it is not possible to extrapolate these findings to (S)-1-(2,4-Dimethylphenyl)propan-1-amine.
Signaling Pathways
Given the absence of pharmacological data, there is no information available to associate (S)-1-(2,4-Dimethylphenyl)propan-1-amine with any specific signaling pathways.
Conclusion and Future Directions
(S)-1-(2,4-Dimethylphenyl)propan-1-amine remains a poorly characterized compound in the public scientific domain. While its chemical structure is known and it is commercially available, there is a clear need for foundational research to elucidate its physicochemical properties, establish reliable synthetic and analytical protocols, and investigate its pharmacological and toxicological profiles. For researchers and drug development professionals, this compound represents a largely unexplored area of chemical space. Future investigations could focus on its potential interactions with CNS targets, given its structural similarity to other neuroactive phenethylamines. Such studies would be essential to unlock any potential therapeutic value of this molecule.
References
Technical Whitepaper: 1-(2,4-Dimethylphenyl)propan-1-amine (CAS No. 1268982-48-4)
Disclaimer: Publicly available scientific literature lacks specific experimental data regarding the synthesis, biological activity, and mechanism of action for 1-(2,4-Dimethylphenyl)propan-1-amine. This document provides a technical guide based on established principles of organic synthesis and pharmacological screening for structurally related compounds. The experimental protocols and potential biological activities described herein are illustrative and require experimental validation.
Introduction
This compound is a primary amine belonging to the substituted phenethylamine class of compounds. Molecules within this class are known to exhibit a wide range of biological activities, often targeting the central nervous system (CNS).[1] The structural features of this compound, including the dimethyl-substituted phenyl ring and the α-ethyl group on the aminoethyl side chain, suggest potential interactions with various biological targets. This whitepaper outlines a plausible synthetic approach, methods for purification and characterization, and a proposed workflow for investigating its biological activity and mechanism of action.
Physicochemical Properties
A summary of the basic physicochemical properties for this compound hydrochloride is presented in Table 1. This data is typically provided by chemical suppliers.
| Property | Value | Reference |
| CAS Number | 1268982-48-4 | Supplier Data |
| Molecular Formula | C₁₁H₁₇N (Base) | Supplier Data |
| Molecular Weight | 163.26 g/mol (Base) | Supplier Data |
| Appearance | White to off-white solid (as Hydrochloride salt) | General Knowledge |
| Solubility | Soluble in water, methanol, ethanol (as Hydrochloride salt) | General Knowledge |
Synthesis and Characterization
While a specific synthetic route for this compound is not documented in peer-reviewed literature, a common and effective method for the synthesis of primary amines from ketones is reductive amination.[2][3][4] An alternative approach is the Leuckart reaction.[5][6][7]
Proposed Synthetic Route: Reductive Amination
A plausible synthetic pathway for this compound is the reductive amination of 2,4-dimethylpropiophenone. This method involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine.
Caption: Proposed reductive amination pathway for the synthesis of this compound.
Experimental Protocol: Reductive Amination
Materials:
-
2,4-Dimethylpropiophenone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable catalyst for hydrogenation (e.g., Pd/C)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2,4-dimethylpropiophenone in anhydrous methanol. Add an excess of ammonium acetate or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride portion-wise. Alternatively, for catalytic hydrogenation, the reaction mixture can be subjected to a hydrogen atmosphere in the presence of a catalyst like Palladium on carbon (Pd/C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add diethyl ether to the residue and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by flash column chromatography on silica gel.[8]
-
Salt Formation: For easier handling and improved stability, the purified amine can be converted to its hydrochloride salt. Dissolve the free base in a minimal amount of diethyl ether or isopropanol and add a solution of HCl in the same solvent until precipitation is complete. The resulting solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected signals in the ¹H NMR spectrum would include aromatic protons, the methine proton adjacent to the nitrogen, the ethyl group protons, and the methyl protons on the phenyl ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for a primary amine.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Potential Biological Activity and Screening
The biological activity of this compound has not been reported. However, its structural similarity to other substituted phenethylamines suggests potential activity at monoamine transporters or G-protein coupled receptors (GPCRs) in the central nervous system.[1] A general workflow for screening new chemical entities like this is outlined below.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 3. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. biotage.com [biotage.com]
Spectroscopic Profile of 1-(2,4-Dimethylphenyl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2,4-Dimethylphenyl)propan-1-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data from validated computational models and established principles of spectroscopic analysis for structurally related compounds. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and provide a reliable estimation of the expected spectral characteristics.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.0 | m | 3H | Ar-H |
| ~3.8 | t | 1H | CH -NH₂ |
| ~2.3 | s | 3H | Ar-CH ₃ |
| ~2.2 | s | 3H | Ar-CH ₃ |
| ~1.7 | m | 2H | CH ₂-CH₃ |
| ~1.5 (broad) | s | 2H | NH ₂ |
| ~0.9 | t | 3H | CH₂-CH ₃ |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Ar-C (quaternary) |
| ~137 | Ar-C (quaternary) |
| ~131 | Ar-C H |
| ~129 | Ar-C H |
| ~126 | Ar-C H |
| ~55 | C H-NH₂ |
| ~30 | C H₂-CH₃ |
| ~21 | Ar-C H₃ |
| ~19 | Ar-C H₃ |
| ~11 | CH₂-C H₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380-3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2960-2850 | Strong | Aliphatic C-H stretch |
| ~1610 | Medium | N-H bend (scissoring) |
| ~1500 | Medium | Aromatic C=C stretch |
| ~1100-1000 | Medium | C-N stretch |
| ~820 | Strong | Aromatic C-H bend (out-of-plane) |
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 163 | Moderate | [M]⁺ (Molecular Ion) |
| 148 | High | [M - CH₃]⁺ |
| 134 | Very High | [M - C₂H₅]⁺ (Benzylic cleavage) |
| 119 | High | [C₉H₁₁]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a small organic molecule like this compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data presented in this guide. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the free induction decay (FID) with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the multiplicity of each peak.
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, employing a relaxation delay of 2-5 seconds.
-
Process the FID with an exponential window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.
Sample Preparation and Acquisition (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small drop of neat liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Process the data by subtracting the background spectrum and performing an ATR correction if necessary.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
GC-MS Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Use a suitable GC column (e.g., a non-polar capillary column like DB-5ms) and a temperature program that allows for the elution of the analyte. A typical program might start at 50°C, hold for 1 minute, and then ramp to 250°C at 10°C/min.
-
The eluent from the GC is directed into the EI source of the mass spectrometer.
-
Set the ionization energy to 70 eV.
-
Acquire mass spectra over a mass-to-charge (m/z) range of approximately 40-400 amu.
Data Analysis:
-
Identify the peak corresponding to the eluted this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. A key fragmentation for this molecule is the benzylic cleavage, leading to the loss of an ethyl group.
An In-depth Technical Guide on the Potential Biological Activity of Substituted Phenylpropanamines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylpropanamines represent a broad and pharmacologically significant class of compounds with diverse biological activities. This technical guide provides a comprehensive overview of their primary mechanisms of action, focusing on their interactions with monoamine transporters and, to a growing extent, G-protein coupled receptors such as the trace amine-associated receptor 1 (TAAR1). This document summarizes key quantitative data on structure-activity relationships, details essential experimental protocols for in vitro characterization, and visualizes the core signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting these pathways.
Introduction
The phenylpropanamine scaffold is a foundational structure in medicinal chemistry, giving rise to a vast array of compounds with profound effects on the central nervous system. These molecules, characterized by a phenyl ring attached to a propyl group bearing an amine, can be extensively modified through substitutions on the phenyl ring, the alkyl chain, and the amino group. These structural modifications dramatically influence their pharmacological profiles, leading to a spectrum of activities ranging from potent psychostimulants to anorectics and antidepressants.
The primary mechanism of action for many substituted phenylpropanamines involves the modulation of monoamine neurotransmission.[1][2] They can act as either reuptake inhibitors or releasing agents at the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), thereby increasing the synaptic concentrations of these key neurotransmitters.[3] More recently, the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor, has been identified as another direct target for some amphetamine-like compounds, adding another layer of complexity to their pharmacological effects.[4][5]
This guide will provide an in-depth exploration of the biological activities of this compound class, with a focus on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways and laboratory procedures.
Core Pharmacological Mechanisms
The biological activity of substituted phenylpropanamines is primarily dictated by their interaction with key proteins involved in monoaminergic neurotransmission.
Interaction with Monoamine Transporters
Substituted phenylpropanamines are well-known modulators of DAT, NET, and SERT.[3] They can be broadly classified into two main functional categories:
-
Reuptake Inhibitors: These compounds bind to the transporters and block the reuptake of dopamine, norepinephrine, or serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an accumulation of the neurotransmitter in the synapse, enhancing its signaling.
-
Releasing Agents: These compounds are substrates for the transporters and are transported into the presynaptic neuron. Once inside, they disrupt the vesicular storage of monoamines and promote reverse transport of the neurotransmitters through the transporters into the synaptic cleft.[3]
The selectivity and potency of these actions are highly dependent on the specific substitution patterns on the phenylpropanamine scaffold.
Interaction with G-Protein Coupled Receptors (GPCRs)
Beyond their effects on monoamine transporters, some substituted phenylpropanamines have been shown to interact with GPCRs. A key emerging target is the Trace Amine-Associated Receptor 1 (TAAR1) .[4][5] TAAR1 is an intracellular GPCR that can be activated by amphetamines and other trace amines.[4][6] Its activation can trigger downstream signaling cascades, including the production of cyclic AMP (cAMP), which can modulate the function of monoamine transporters and neuronal firing rates.[6][7] The interaction with TAAR1 represents a distinct mechanism of action that contributes to the overall pharmacological profile of these compounds.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of a selection of substituted phenylpropanamines at human monoamine transporters. These values, including inhibitory concentration (IC₅₀), binding affinity (Kᵢ), and half-maximal effective concentration (EC₅₀) for release, are crucial for understanding the structure-activity relationships (SAR) of this compound class.
Table 1: Monoamine Transporter Inhibition and Binding Affinities of Selected Substituted Phenylpropanamines
| Compound | Substitution Pattern | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| Amphetamine | Unsubstituted | 40 | 12 | 2100 | - | - | - |
| Methamphetamine | N-methyl | 24.8 | 34.4 | 4310 | - | - | - |
| 2-Fluoroamphetamine (2-FA) | 2-Fluoro | 280 | 80 | >10000 | - | - | - |
| 3-Fluoroamphetamine (3-FA) | 3-Fluoro | 100 | 70 | 800 | - | - | - |
| 4-Fluoroamphetamine (4-FA) | 4-Fluoro | 200 | 100 | 300 | - | - | - |
| Cathinone | β-keto | 105 | 45 | 1280 | - | - | - |
| Methcathinone | β-keto, N-methyl | 78 | 52 | 1130 | - | - | - |
| Mephedrone | 4-methyl, β-keto, N-methyl | 148 | 137 | 134 | - | - | - |
| Methylone | 3,4-methylenedioxy, β-keto, N-methyl | 132 | 239 | 248 | - | - | - |
Note: Data is compiled from various sources and experimental conditions may vary. This table serves as a comparative guide.
Table 2: Monoamine Release EC₅₀ Values for Selected Substituted Phenylpropanamines
| Compound | Substitution Pattern | Dopamine Release EC₅₀ (nM) | Norepinephrine Release EC₅₀ (nM) | Serotonin Release EC₅₀ (nM) |
| Amphetamine | Unsubstituted | 24.3 | 7.2 | 1766 |
| Methamphetamine | N-methyl | 12.3 | 12.1 | 858 |
| 4-Fluoroamphetamine (4-FA) | 4-Fluoro | 121 | 63.8 | 196 |
| Cathinone | β-keto | 28.1 | 29.8 | 651 |
| Methcathinone | β-keto, N-methyl | 25.9 | 21.4 | 547 |
| Mephedrone | 4-methyl, β-keto, N-methyl | 51.4 | 30.2 | 49.3 |
| Methylone | 3,4-methylenedioxy, β-keto, N-methyl | 62.1 | 109 | 77.4 |
Note: Data is compiled from various sources and experimental conditions may vary. This table serves as a comparative guide.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the biological activity of substituted phenylpropanamines.
Radioligand Binding Assay for Monoamine Transporters
This assay measures the affinity of a test compound for DAT, NET, or SERT by competing with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds and reference compounds.
-
96-well filter plates and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either test compound, buffer (for total binding), or a saturating concentration of a known inhibitor (for non-specific binding).
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Monoamine Transporter Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine neurotransmitter into cells expressing the respective transporter.
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well plates.[8]
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[8]
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[8]
-
Test compounds and reference inhibitors.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Culture and seed the cells in 96-well plates and allow them to adhere overnight.[8]
-
On the day of the assay, wash the cells with pre-warmed assay buffer.[8]
-
Pre-incubate the cells with various concentrations of the test compound or a reference inhibitor for 10-20 minutes at 37°C.[8]
-
Initiate uptake by adding the radiolabeled substrate at a concentration near its Km.[8]
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.[8]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.[8]
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[8]
-
Determine non-specific uptake in the presence of a high concentration of a known potent inhibitor.
-
Calculate the specific uptake and determine the IC₅₀ value for the test compound.
Synaptosome Neurotransmitter Release Assay
This assay determines if a compound acts as a releasing agent by measuring the efflux of a pre-loaded radiolabeled neurotransmitter from synaptosomes.
Materials:
-
Synaptosomes prepared from rodent brain tissue (e.g., striatum for dopamine release).
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Superfusion apparatus or 96-well plate format with filtration.
-
Assay buffer (e.g., Krebs-HEPES buffer).
-
Test compounds.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare synaptosomes from the desired brain region.
-
Pre-load the synaptosomes by incubating them with the respective radiolabeled neurotransmitter.
-
Wash the synaptosomes to remove excess unincorporated radiolabel.
-
Resuspend the pre-loaded synaptosomes in assay buffer.
-
Add various concentrations of the test compound to initiate release.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Separate the synaptosomes from the supernatant by centrifugation or filtration.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and in the synaptosome pellet (retained neurotransmitter).
-
Calculate the percentage of release relative to the total incorporated radioactivity.
-
Determine the EC₅₀ value for release by non-linear regression analysis.
TAAR1 Activation Assay (cAMP Accumulation)
This assay measures the activation of TAAR1 by a test compound by quantifying the subsequent increase in intracellular cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human TAAR1 (hTAAR1).[4]
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).[4]
-
Assay buffer and cell culture reagents.
-
Test compounds and a known TAAR1 agonist (e.g., β-phenylethylamine).
-
Plate reader compatible with the chosen assay format.
Procedure:
-
Seed the HEK293-hTAAR1 cells in a suitable multi-well plate and culture overnight.[4]
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add serial dilutions of the test compound or a reference agonist.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and Emax values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of substituted phenylpropanamines.
Caption: Mechanisms of action at the monoamine transporter.
Caption: TAAR1 downstream signaling cascade.
Caption: In vitro pharmacological characterization workflow.
Conclusion
Substituted phenylpropanamines remain a rich area of research for drug discovery, offering the potential for novel therapeutics targeting a range of neurological and psychiatric disorders. Their complex pharmacology, arising from interactions with multiple targets including monoamine transporters and GPCRs like TAAR1, necessitates a thorough and systematic approach to their in vitro characterization. This technical guide provides a foundational resource for researchers in this field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying biological and experimental frameworks. A comprehensive understanding of the structure-activity relationships and mechanisms of action of this diverse class of compounds is paramount for the rational design of safer and more effective medications.
References
- 1. benchchem.com [benchchem.com]
- 2. Action of some fluorinated amphetamine-like compounds on the synaptosomal uptake of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-(2,4-Dimethylphenyl)propan-1-amine as a Research Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,4-Dimethylphenyl)propan-1-amine is a primary amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a chiral center and a substituted aromatic ring, makes it a key building block for the development of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via a two-step process involving Friedel-Crafts acylation and subsequent reductive amination, and an exploration of its potential applications as a research chemical intermediate. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its properties can be estimated based on its structure and data from similar compounds. The key precursor, 2,4-dimethylpropiophenone, is an aromatic ketone.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound (Predicted) | 2,4-Dimethylpropiophenone (Literature/Predicted) |
| Molecular Formula | C₁₁H₁₇N | C₁₁H₁₄O |
| Molecular Weight | 163.26 g/mol | 162.23 g/mol |
| CAS Number | 886496-82-8 | 50390-51-7 |
| Boiling Point | ~230-240 °C (Predicted) | 235-237 °C (Predicted) |
| Density | ~0.93 g/cm³ (Predicted) | ~0.99 g/cm³ (Predicted) |
| Appearance | Colorless to pale yellow liquid (Predicted) | Colorless to pale yellow liquid (Predicted) |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process:
-
Step 1: Friedel-Crafts Acylation of m-xylene with propionyl chloride to form 2,4-dimethylpropiophenone.
-
Step 2: Reductive Amination of 2,4-dimethylpropiophenone to yield the target primary amine.
Experimental Protocol: Step 1 - Synthesis of 2,4-Dimethylpropiophenone
This procedure is based on established Friedel-Crafts acylation methodologies.
Materials:
-
m-Xylene
-
Propionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add m-xylene (1.0 equivalent) to the flask.
-
Add propionyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dimethylpropiophenone.
-
Purify the crude product by vacuum distillation.
Experimental Protocol: Step 2 - Reductive Amination to this compound
This one-pot reductive amination protocol is adapted from standard procedures for the synthesis of primary amines from ketones.
Materials:
-
2,4-Dimethylpropiophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylpropiophenone (1.0 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) to the solution and stir until dissolved.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, carefully add concentrated hydrochloric acid to quench the reaction and adjust the pH to ~2.
-
Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted ketone.
-
Make the aqueous layer basic (pH > 10) by the addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Data Type | 2,4-Dimethylpropiophenone | This compound |
| ¹H NMR | δ ~7.5 (d, 1H, Ar-H), 7.1-7.2 (m, 2H, Ar-H), 2.9 (q, 2H, -CH₂-CH₃), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 1.2 (t, 3H, -CH₂-CH₃) ppm. | δ ~7.0-7.2 (m, 3H, Ar-H), 4.1 (t, 1H, -CH(NH₂)-), 2.3 (s, 3H, Ar-CH₃), 2.2 (s, 3H, Ar-CH₃), 1.6-1.8 (m, 2H, -CH₂-CH₃), 1.5 (br s, 2H, -NH₂), 0.9 (t, 3H, -CH₂-CH₃) ppm. |
| ¹³C NMR | δ ~200 (C=O), 140-126 (aromatic C), 31 (-CH₂-), 21 (Ar-CH₃), 19 (Ar-CH₃), 8 (-CH₃) ppm. | δ ~142-126 (aromatic C), 55 (-CH(NH₂)-), 30 (-CH₂-), 21 (Ar-CH₃), 19 (Ar-CH₃), 10 (-CH₃) ppm. |
| Mass Spec. | Molecular Ion (M⁺) at m/z = 162. Prominent fragments from cleavage of the ethyl group and benzylic cleavage. | Molecular Ion (M⁺) at m/z = 163. A prominent fragment from benzylic cleavage resulting in a resonance-stabilized cation. |
Application as a Research Chemical Intermediate
This compound is a valuable intermediate due to its structural features. The primary amine group is a versatile functional handle for a variety of chemical transformations, including amide bond formation, N-alkylation, and the synthesis of heterocyclic compounds.
A key area of interest for this intermediate is in the synthesis of pharmacologically active molecules. For instance, the structurally related compound 1-[2-(2,4-dimethylphenyl)thio]phenyl]piperazine is the active pharmaceutical ingredient in the antidepressant drug Vortioxetine. While not a direct precursor in the most commonly cited synthetic routes, this compound represents a potential starting material for the synthesis of novel analogs or alternative synthetic pathways to related compounds.
Conclusion
This compound is a readily accessible research chemical intermediate with significant potential in organic synthesis, particularly for the development of new chemical entities in the pharmaceutical industry. The synthetic route via Friedel-Crafts acylation of m-xylene followed by reductive amination provides a reliable method for its preparation. The versatility of the primary amine functionality allows for its incorporation into a wide range of more complex molecular architectures, making it a valuable tool for researchers and scientists in the field of drug development. Further characterization and exploration of its reactivity will undoubtedly expand its applications as a key building block in modern organic chemistry.
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Dimethylphenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a primary amine hydrochloride salt with potential applications in pharmaceutical and chemical research. As a substituted phenethylamine derivative, its physicochemical properties are of significant interest for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing synthetic routes and analytical methods. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic pathway.
Chemical Identity and Structure
IUPAC Name: this compound;hydrochloride
Synonyms: [1-(2,4-DIMETHYLPHENYL)PROPYL]AMINE HYDROCHLORIDE
CAS Number: 1268982-48-4[1]
Chemical Formula: C₁₁H₁₈ClN[1][2]
Molecular Weight: 199.72 g/mol [1][2]
Chemical Structure:
Caption: Chemical structure of this compound hydrochloride.
Physicochemical Properties
A summary of the available and estimated physicochemical data for this compound hydrochloride is presented below. It is important to note that experimental data for this specific compound is limited in publicly accessible literature. Therefore, some values are based on computational predictions or extrapolated from structurally similar compounds.
| Property | Value/Information | Source/Method |
| Molecular Formula | C₁₁H₁₈ClN | --- |
| Molecular Weight | 199.72 g/mol | --- |
| Physical Appearance | Solid (predicted) | General property of amine hydrochlorides |
| Melting Point | Not experimentally determined. Estimated to be in the range of 140-180 °C. | Based on melting points of similar compounds like amphetamine hydrochloride (146 °C) and methamphetamine hydrochloride (172-174 °C).[3][4][5] |
| Boiling Point | Not applicable for the hydrochloride salt; decomposes upon strong heating. The free base, 1-phenylpropan-1-amine, has a boiling point of 203.9 °C at 760 mmHg.[6] | --- |
| Solubility | Water: Predicted to be soluble. Organic Solvents: Likely soluble in lower alcohols (e.g., ethanol) and polar organic solvents; sparingly soluble to insoluble in nonpolar solvents. | General solubility of amine hydrochlorides.[7][8][9][10][11] N-methyl-1-phenylpropan-1-amine hydrochloride is soluble in DMF, DMSO, ethanol, and PBS (pH 7.2).[12] |
| pKa | Not experimentally determined. Predicted to be in the range of 9.5 - 10.5. | Based on the pKa of similar phenethylamines. For example, 2-phenylethylamine has a pKa of 9.78.[13][14] |
| LogP (octanol-water partition coefficient) | 3.13504 (calculated) | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų (calculated) | ChemScene[1] |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are provided below. These are general protocols that can be applied to this compound hydrochloride.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Protocol:
-
Sample Preparation: Finely powder a small amount of the crystalline this compound hydrochloride.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.
-
Heating: Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
Protocol:
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to obtain a clear supernatant.
-
Quantification: Accurately dilute a known volume of the supernatant and analyze its concentration using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Caption: Workflow for Solubility Determination.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by titrating a solution of the amine hydrochloride with a strong base.
Protocol:
-
Solution Preparation: Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.
Caption: Workflow for pKa Determination.
Synthesis
A plausible and common method for the synthesis of this compound is through the reductive amination of 2,4-dimethylpropiophenone. The resulting free amine can then be converted to its hydrochloride salt.
Reaction Scheme:
2,4-Dimethylpropiophenone + NH₃ + Reducing Agent → this compound
This compound + HCl → this compound hydrochloride
Experimental Protocol (General Procedure for Reductive Amination): [2][15][16][17][18]
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dimethylpropiophenone in a suitable solvent such as methanol or ethanol.
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried.
Caption: Synthetic Pathway to the Target Compound.
Conclusion
This technical guide has summarized the key physicochemical properties of this compound hydrochloride, drawing upon available data and established scientific principles for estimation where experimental values are lacking. The provided experimental protocols offer a framework for the precise determination of these properties, which is crucial for its application in research and development. The outlined synthetic route via reductive amination presents a practical approach for its preparation. Further experimental investigation is warranted to fully characterize this compound and expand its potential utility.
References
- 1. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]
- 2. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine - Wikipedia [en.wikipedia.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. 300-62-9 CAS MSDS (D/L-AMPHETAMINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. Amine - Wikipedia [en.wikipedia.org]
- 9. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. caymanchem.com [caymanchem.com]
- 13. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Structure Elucidation of 1-(2,4-Dimethylphenyl)propan-1-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of 1-(2,4-Dimethylphenyl)propan-1-amine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a robust synthetic pathway and predicts its spectroscopic characteristics based on established chemical principles and data from its immediate precursor and closely related analogues. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this and similar substituted phenethylamine derivatives.
Introduction
This compound is a primary amine belonging to the phenethylamine class of compounds. Phenethylamines are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, which often target the central nervous system.[1][2] The substitution pattern on the aromatic ring and the alkyl chain can significantly modulate the biological activity of these compounds.[3][4] The structure of this compound, featuring a 2,4-dimethylphenyl group and a propyl-1-amine side chain, suggests its potential for unique interactions with biological targets. The elucidation of its precise chemical structure is paramount for understanding its properties and potential applications.
Proposed Synthesis
A reliable and efficient method for the synthesis of this compound is through a two-step process involving a Friedel-Crafts acylation followed by reductive amination.
Experimental Protocol
Step 1: Synthesis of 1-(2,4-Dimethylphenyl)propan-1-one (Friedel-Crafts Acylation) [5]
-
To a stirred solution of m-xylene in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) portion-wise at 0 °C.
-
Slowly add propionyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it onto crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure 1-(2,4-dimethylphenyl)propan-1-one.
Step 2: Synthesis of this compound (Reductive Amination)
-
Dissolve 1-(2,4-dimethylphenyl)propan-1-one in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the resulting amine by distillation or by forming a hydrochloride salt to yield this compound.
Structure Elucidation and Spectroscopic Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Appearance | Predicted to be a colorless to pale yellow liquid |
| Boiling Point | Estimated to be in the range of 220-240 °C |
| CAS Number | 886496-82-8 |
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene protons of the propyl chain, and the methyl groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1-7.3 | m | 3H | Aromatic protons |
| ~3.8-4.0 | t | 1H | -CH(NH₂) |
| ~2.3 | s | 3H | Ar-CH₃ (position 2 or 4) |
| ~2.2 | s | 3H | Ar-CH₃ (position 4 or 2) |
| ~1.6-1.8 | m | 2H | -CH₂-CH₃ |
| ~1.5 | br s | 2H | -NH₂ |
| ~0.9 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140-145 | Aromatic C (quaternary) |
| ~135-138 | Aromatic C (quaternary) |
| ~125-130 | Aromatic CH |
| ~55-60 | -CH(NH₂) |
| ~30-35 | -CH₂-CH₃ |
| ~20-22 | Ar-CH₃ |
| ~10-12 | -CH₂-CH₃ |
Predicted Infrared (IR) Spectral Data
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |
| 2850-2960 | Strong | C-H stretch (aliphatic) |
| 1600-1620 | Medium | N-H bend (primary amine) |
| 1450-1500 | Medium | C=C stretch (aromatic) |
| 1000-1200 | Medium | C-N stretch |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular ion) |
| 148 | [M - CH₃]⁺ |
| 134 | [M - C₂H₅]⁺ |
| 119 | [C₉H₁₁]⁺ (Benzylic fragment) |
Potential Biological Significance
While no specific biological activity has been reported for this compound, its structural similarity to other substituted phenethylamines suggests it may possess activity within the central nervous system.[1][6][7] The α-ethyl group and the dimethyl substitution on the phenyl ring could influence its metabolic stability and receptor binding profile.[4] Further pharmacological screening is necessary to determine its specific biological targets.
Conclusion
This technical guide has detailed a practical synthetic route for this compound and provided a comprehensive set of predicted spectroscopic data to aid in its structure elucidation. The information presented here will be valuable for researchers involved in the synthesis and characterization of novel phenethylamine derivatives and for drug development professionals exploring new chemical entities with potential therapeutic applications. Further experimental work is required to confirm the predicted data and to fully characterize the pharmacological profile of this compound.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. 2-Phenethylamines in Medicinal Chemistry: A Review [mdpi.com]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2,4-dimethylphenyl)propan-1-one (35031-55-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2,4-dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 1-(2,4-dimethylphenyl)propan-1-amine. This document details the primary synthetic routes, experimental protocols, and in-depth characterization data, including spectroscopic and physical properties.
Introduction
This compound is a primary amine featuring a propyl chain attached to a 2,4-dimethylphenyl group. Its structure is of interest to researchers in medicinal chemistry and drug development due to its potential as a building block in the synthesis of more complex molecules with pharmacological activity. This guide outlines the essential information required for the laboratory-scale synthesis and comprehensive characterization of this compound.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the reductive amination of 2,4-dimethylpropiophenone. Two common and effective methods for this transformation are the Leuckart reaction and catalytic reductive amination.
Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones.[1][2] It utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent. The reaction proceeds by the initial formation of an imine from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced by formic acid (also from ammonium formate) to the desired primary amine.[1][2]
Reaction Scheme:
Experimental Protocol: Leuckart Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylpropiophenone (1 equivalent) and ammonium formate (3-4 equivalents).
-
Heating: Heat the reaction mixture to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent).
-
Reaction Time: Maintain the reaction at this temperature for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a solution of hydrochloric acid (e.g., 10% HCl) to hydrolyze the intermediate formamide and protonate the amine.
-
Wash the acidic aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ketone and other non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., sodium hydroxide) to a pH greater than 10 to deprotonate the amine.
-
Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.
Catalytic Reductive Amination
Catalytic reductive amination is a more modern and often higher-yielding alternative to the Leuckart reaction. This method involves the reaction of the ketone with an ammonia source in the presence of a reducing agent and a catalyst.
Reaction Scheme: The overall reaction is the same as in the Leuckart reaction, but the reagents and conditions differ.
Experimental Protocol: Catalytic Reductive Amination
-
Reaction Setup: In a suitable pressure vessel, dissolve 2,4-dimethylpropiophenone (1 equivalent) in a solvent such as methanol or ethanol.
-
Reagents: Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol. Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Catalyst (Optional): In some procedures, a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere can be used as the reducing system.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Work-up:
-
Quench the reaction by carefully adding water.
-
Remove the organic solvent under reduced pressure.
-
Perform an acid-base extraction as described in the Leuckart reaction work-up to isolate the amine.
-
-
Purification: Purify the product by distillation or column chromatography.
Characterization Data
The following tables summarize the key physical and spectroscopic data for this compound and its hydrochloride salt.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | [3] |
| Molecular Weight | 163.26 g/mol | [3] |
| CAS Number | 886496-82-8 | [3] |
Table 1: Physical Properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₈ClN | [2] |
| Molecular Weight | 199.72 g/mol | [2] |
| CAS Number | 1268982-48-4 | [2] |
| Synonym | [1-(2,4-DIMETHYLPHENYL)PROPYL]AMINE HYDROCHLORIDE | [2] |
Table 2: Physical Properties of this compound Hydrochloride.
Spectroscopic Data
Note: Specific experimental spectra for this compound are not widely available in the public domain. The following data are predicted based on the known spectral properties of similar chemical structures and would be expected upon experimental characterization.
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | m | 3H | Aromatic protons |
| ~3.8-4.0 | t | 1H | CH-NH₂ |
| ~2.3 | s | 3H | Ar-CH₃ |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~1.6-1.8 | m | 2H | CH₂-CH₃ |
| ~1.5 | br s | 2H | NH₂ |
| ~0.9 | t | 3H | CH₂-CH₃ |
Table 3: Predicted ¹H NMR Data for this compound.
3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~140-145 | Aromatic C (quaternary) |
| ~135-138 | Aromatic C (quaternary) |
| ~128-132 | Aromatic CH |
| ~125-128 | Aromatic CH |
| ~50-55 | CH-NH₂ |
| ~30-35 | CH₂-CH₃ |
| ~20-22 | Ar-CH₃ |
| ~18-20 | Ar-CH₃ |
| ~10-12 | CH₂-CH₃ |
Table 4: Predicted ¹³C NMR Data for this compound.
3.2.3. Mass Spectrometry (MS)
| m/z | Interpretation |
| 163 | [M]⁺ (Molecular Ion) |
| 148 | [M - CH₃]⁺ |
| 134 | [M - C₂H₅]⁺ |
| 119 | [M - C₃H₆]⁺ |
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound.
3.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Interpretation |
| 3300-3400 | N-H stretch (primary amine, two bands) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1600-1620 | N-H bend (primary amine) |
| 1450-1500 | C=C stretch (aromatic) |
| 800-840 | C-H bend (aromatic, 1,2,4-trisubstituted) |
Table 6: Predicted FTIR Absorption Bands for this compound.
Visualization of Synthetic Pathway
The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols for the Leuckart reaction and catalytic reductive amination offer reliable methods for its preparation. The tabulated physical and predicted spectroscopic data serve as a valuable reference for researchers to confirm the identity and purity of the synthesized compound. This foundational knowledge is crucial for the further exploration of this molecule in various research and development applications.
References
Methodological & Application
Application Notes and Protocols for the Chiral Synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the enantioselective synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine, a valuable chiral building block in pharmaceutical development. Two primary, robust methods are presented: Asymmetric Reductive Amination and Chiral Auxiliary-Mediated Synthesis.
Method 1: Asymmetric Reductive Amination of 2,4-Dimethylpropiophenone
Asymmetric reductive amination is a highly efficient, atom-economical method for the direct conversion of a prochiral ketone to a chiral primary amine.[1] This one-pot reaction typically utilizes a chiral catalyst, an ammonia source, and a reducing agent.[2]
Experimental Protocol
-
Catalyst Preparation (in-situ): In a glovebox, a pressure-rated reaction vessel is charged with [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and a chiral ligand such as (S,S)-Ts-DPEN (1.1 mol%). Anhydrous, degassed isopropanol is added, and the mixture is stirred at 80°C for 30 minutes to form the active catalyst.
-
Reaction Setup: The vessel is cooled to room temperature. 2,4-Dimethylpropiophenone (1.0 equiv.), ammonium formate (5.0 equiv.) as the ammonia source and reducing agent, and additional anhydrous isopropanol are added.
-
Reaction Execution: The vessel is sealed and heated to the desired reaction temperature (typically 40-60°C). The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for the consumption of the starting ketone.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the desired (S)-1-(2,4-dimethylphenyl)propan-1-amine.
-
Enantiomeric Excess (e.e.) Determination: The e.e. of the purified amine is determined by chiral HPLC analysis or by ¹H NMR spectroscopy using a chiral solvating agent.
Method 2: Diastereoselective Synthesis using a Chiral Auxiliary
This method employs a chiral auxiliary, such as (S)-tert-butanesulfinamide, to direct the stereochemical outcome of the amine synthesis.[3] The key steps involve the formation of a sulfinylimine, diastereoselective reduction, and subsequent removal of the auxiliary.[4]
Experimental Protocol
-
Formation of N-sulfinylimine:
-
To a solution of 2,4-dimethylpropiophenone (1.0 equiv.) and (S)-tert-butanesulfinamide (1.05 equiv.) in anhydrous tetrahydrofuran (THF) is added titanium(IV) ethoxide (2.0 equiv.).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the mixture is cooled to room temperature and poured into an equal volume of brine with vigorous stirring. The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude N-tert-butanesulfinylimine, which can be used in the next step without further purification.
-
-
Diastereoselective Reduction:
-
The crude N-sulfinylimine is dissolved in anhydrous THF and cooled to -78°C in a dry ice/acetone bath.
-
L-Selectride® (1.5 equiv., 1.0 M solution in THF) is added dropwise to the stirred solution.
-
The reaction is stirred at -78°C for 3 hours, then allowed to warm to room temperature.
-
The reaction is carefully quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
-
Auxiliary Cleavage and Purification:
-
To the reaction mixture, a solution of hydrochloric acid in methanol (e.g., 2 M) is added, and the mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The aqueous layer is collected and washed with diethyl ether to remove the sulfinamide auxiliary.
-
The aqueous layer is then basified with aqueous sodium hydroxide (e.g., 2 M) to pH > 12 and extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude (S)-1-(2,4-dimethylphenyl)propan-1-amine.
-
Purification by flash column chromatography provides the pure product. The enantiomeric excess is determined by chiral HPLC.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthetic methods, based on literature for analogous substrates.
| Parameter | Method 1: Asymmetric Reductive Amination | Method 2: Chiral Auxiliary-Mediated Synthesis |
| Typical Yield | 75-90% | 70-85% (over 3 steps) |
| Enantiomeric Excess (e.e.) | 90-98% | >98% (as diastereomeric excess) |
| Key Reagents | Chiral Ru or Ir catalyst, Ammonium formate | (S)-tert-butanesulfinamide, L-Selectride®, Ti(OEt)₄ |
| Reaction Temperature | 40-60°C | -78°C to reflux |
Visualizations
Caption: Workflow for Asymmetric Reductive Amination.
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
References
Application Notes and Protocols for the Quantitative Analysis of 1-(2,4-Dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 1-(2,4-Dimethylphenyl)propan-1-amine in biological matrices. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are outlined, offering high sensitivity and selectivity for pharmacokinetic and toxicological studies.
Introduction
This compound is a substituted phenethylamine. Accurate and reliable quantification of this compound in biological samples such as blood and urine is crucial for drug development, clinical and forensic toxicology. The methods detailed below provide a framework for achieving precise and accurate measurements.
Analytical Methods
Two primary analytical techniques are presented for the quantification of this compound:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of compounds in complex biological matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, particularly for volatile and semi-volatile compounds. Derivatization may be necessary to improve the chromatographic properties of the analyte.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method describes the quantification of this compound in plasma and urine using LC-MS/MS with a solid-phase extraction (SPE) sample preparation protocol.
Experimental Workflow
Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard: Spike 1 mL of plasma or urine with an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte with 1 mL of a suitable elution solvent (e.g., 2% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Parameters
| Parameter | Recommended Conditions |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Hypothetical MRM Transitions
-
Precursor Ion (Q1): The protonated molecule [M+H]⁺ for this compound (C11H17N) has a calculated m/z of 164.1. This should be confirmed by direct infusion.
-
Product Ions (Q3): Characteristic fragment ions would need to be determined by product ion scans. Potential fragments could arise from the loss of the propyl group or cleavage of the phenyl ring.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 164.1 | To be determined | To be determined | To be optimized |
| Internal Standard | Dependent on IS | To be determined | To be determined | To be optimized |
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Extraction Recovery | > 80% |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides an alternative approach for the quantification of this compound, particularly useful when LC-MS/MS is unavailable. A liquid-liquid extraction (LLE) is employed for sample preparation.
Experimental Workflow
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Internal Standard: Spike 1 mL of plasma or urine with a suitable internal standard.
-
Basification: Add 100 µL of 1 M sodium hydroxide to the sample to adjust the pH to > 9.
-
Extraction: Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization (Optional): To improve chromatographic performance, derivatize the dried extract with an agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate).
GC-MS Parameters
| Parameter | Recommended Conditions |
| GC System | Gas chromatograph with a capillary column |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| MS System | Single quadrupole or ion trap mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) or Full Scan |
Hypothetical SIM Ions
The molecular ion (m/z 163) and characteristic fragment ions should be selected for SIM mode. The exact ions will depend on whether derivatization is performed.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined | To be determined | To be determined |
| Internal Standard | Dependent on IS | To be determined | To be determined |
Quantitative Data Summary (Hypothetical)
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5 - 20 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
| Extraction Recovery | > 75% |
Method Validation
Both methods should be fully validated according to the latest regulatory guidelines (e.g., FDA or EMA) to ensure their suitability for the intended purpose. Validation parameters should include:
-
Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Matrix Effects (for LC-MS/MS)
-
Stability (freeze-thaw, bench-top, and long-term)
Logical Relationship for Method Validation
Conclusion
The analytical methods described provide a comprehensive framework for the quantitative analysis of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Proper method development and validation are essential to ensure the generation of reliable and accurate data for drug development and toxicological applications.
Application Note: Derivatization of 1-(2,4-Dimethylphenyl)propan-1-amine for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many pharmaceutical compounds, including primary amines like 1-(2,4-Dimethylphenyl)propan-1-amine, exhibit high polarity and low volatility, making them unsuitable for direct GC-MS analysis.[1][2] Chemical derivatization is an essential sample preparation step that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives.[3][4] This process improves chromatographic peak shape, enhances sensitivity, and can generate characteristic mass fragments useful for structural elucidation.[5][6]
Furthermore, since this compound is a chiral compound, distinguishing between its enantiomers is often critical in pharmaceutical and forensic contexts, as enantiomers can exhibit different pharmacological and toxicological properties.[7] Chiral derivatization with an enantiomerically pure reagent forms diastereomers, which can then be separated and quantified using a standard achiral GC column.[7][8]
This application note provides detailed protocols for two distinct derivatization methods for this compound:
-
Acylation using Pentafluoropropionic Anhydride (PFPA) for achiral analysis.
-
Chiral Derivatization using N-Trifluoroacetyl-L-prolyl chloride (L-TFPC) for enantiomeric separation.
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Pentafluoropropionic Anhydride (PFPA)
-
N-Trifluoroacetyl-L-prolyl chloride (L-TFPC) solution (0.1 M in Dichloromethane)[9]
-
Ethyl Acetate (GC grade)
-
Pyridine (GC grade)
-
Methanol (HPLC grade)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
GC Vials (2 mL) with inserts
-
Micropipettes and tips
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Protocol 1: Achiral Derivatization with PFPA
This protocol is suitable for quantifying the total concentration of this compound. Acylation with PFPA creates a stable, volatile derivative with excellent chromatographic properties.[10][11][12]
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Pipette 100 µL of the stock solution into a glass test tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
Post-Reaction Workup:
-
Allow the reaction tube to cool to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of Ethyl Acetate for analysis.
-
Transfer the final solution to a GC vial for injection.
-
Protocol 2: Chiral Derivatization with L-TFPC
This method is designed to separate the enantiomers of this compound by forming diastereomeric amides.[7][9]
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of racemic this compound in methanol.
-
Pipette 100 µL of the stock solution into a glass test tube and evaporate to dryness under a nitrogen stream at 40°C.
-
-
Derivatization Reaction:
-
Add 100 µL of a 0.1 M solution of N-Trifluoroacetyl-L-prolyl chloride (L-TFPC) in dichloromethane to the dried analyte.[9]
-
Add 20 µL of pyridine to act as a catalyst and acid scavenger.
-
Cap the tube tightly, vortex for 30 seconds, and let the reaction proceed at room temperature for 20 minutes.
-
-
Post-Reaction Workup:
-
Wash the reaction mixture by adding 500 µL of 0.1 M HCl. Vortex and centrifuge to separate the layers.
-
Transfer the organic (bottom) layer to a clean tube.
-
Wash the organic layer again with 500 µL of deionized water, vortex, and centrifuge.
-
Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Evaporate the solvent to dryness under a nitrogen stream.
-
Reconstitute the final derivative in 200 µL of Ethyl Acetate and transfer to a GC vial for analysis.
-
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of the derivatized samples.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[10][11] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injection Volume | 1.0 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | Initial temp 80°C, hold for 2 min; ramp at 15°C/min to 280°C, hold for 5 min[10][11] |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Interface Temperature | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) |
Data Presentation and Results
The derivatization procedures yield products with distinct chromatographic and mass spectrometric characteristics.
Table 1: Chromatographic and Mass Spectrometric Data (PFPA Derivative)
| Compound | Retention Time (min) | Molecular Weight (Derivative) | Key Mass Fragments (m/z) |
| This compound (PFPA) | ~9.8 | 309.3 | 280, 162, 133, 105 |
Table 2: Chromatographic and Mass Spectrometric Data (L-TFPC Derivatives)
| Diastereomer | Retention Time (min) | Molecular Weight (Derivative) | Key Mass Fragments (m/z) |
| L-TFPC-(R)-Amine | ~14.2 | 356.4 | 327, 288, 162, 133 |
| L-TFPC-(S)-Amine | ~14.5 | 356.4 | 327, 288, 162, 133 |
Note: Retention times are approximate and may vary based on the specific GC system and conditions. The elution order of diastereomers must be confirmed with pure enantiomeric standards.
Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the derivatization and GC-MS analysis of the target amine.
Chiral Derivatization Reaction Scheme
Caption: Reaction of amine enantiomers with L-TFPC to form separable diastereomers.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Indirect chiral separation of new recreational drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-(-)-N-(Trifluoroacetyl)pyrrolidine-2-carbonyl chloride 0.1M methylene chloride 36724-68-2 [sigmaaldrich.com]
- 10. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(2,4-Dimethylphenyl)propan-1-amine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(2,4-dimethylphenyl)propan-1-amine as a chiral auxiliary in asymmetric synthesis. This document offers detailed methodologies for key experiments, quantitative data presentation, and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Introduction
Chiral amines are fundamental tools in asymmetric synthesis, serving as resolving agents, chiral building blocks, and chiral auxiliaries.[1] this compound, a derivative of the well-established chiral auxiliary 1-phenylethylamine, presents a promising scaffold for inducing stereoselectivity in chemical transformations.[2][3] The presence of methyl groups at the 2 and 4 positions of the phenyl ring is anticipated to enhance the steric bulk, thereby potentially increasing the diastereoselectivity of reactions compared to its unsubstituted counterpart.
The primary application explored in these notes is the use of this compound as a chiral auxiliary in the diastereoselective alkylation of amide enolates. This method is a robust strategy for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.[4]
Principle of Asymmetric Induction
The efficacy of this compound as a chiral auxiliary is rooted in its ability to create a sterically biased environment. When coupled to a prochiral carboxylic acid to form an amide, the bulky 2,4-dimethylphenyl group effectively shields one face of the corresponding enolate. This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in the preferential formation of one diastereomer.[4] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid, and the auxiliary can often be recovered for reuse.[5]
Experimental Protocols
I. Synthesis of the Chiral N-Acyl Amide
Objective: To couple a prochiral carboxylic acid with (S)-1-(2,4-dimethylphenyl)propan-1-amine to form the chiral amide.
General Procedure:
-
To a solution of the desired carboxylic acid (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a coupling agent (e.g., DCC, EDC, or HATU) (1.1 eq.) and a catalytic amount of an activating agent (e.g., HOBt or DMAP) (0.1 eq.).
-
Stir the resulting mixture for 15-30 minutes.
-
Add (S)-1-(2,4-dimethylphenyl)propan-1-amine (1.0 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., urea if DCC or EDC is used).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired chiral N-acyl amide.[6]
II. Diastereoselective Alkylation of the Chiral Amide
Objective: To perform the stereoselective alkylation of the chiral N-acyl amide.
General Procedure:
-
Dissolve the chiral N-acyl amide (1.0 eq.) in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a strong base (e.g., LDA, n-BuLi, or NaHMDS) (1.1 eq.) to generate the enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the desired alkylating agent (e.g., alkyl halide) (1.2 eq.) to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product prior to purification by column chromatography.[4]
III. Cleavage and Recovery of the Chiral Auxiliary
Objective: To hydrolyze the alkylated amide to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.
General Procedure:
-
Dissolve the purified alkylated chiral amide in a mixture of an appropriate solvent (e.g., acetic acid, dioxane) and an aqueous acid (e.g., 6 M HCl, 48% HBr).
-
Heat the reaction mixture at reflux for 12-24 hours, monitoring the reaction by TLC.
-
After the starting material is consumed, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., NaOH, NaHCO₃).
-
Extract the desired carboxylic acid product with an organic solvent.
-
The aqueous layer, containing the protonated this compound, can be basified and extracted with an organic solvent to recover the auxiliary.
-
Wash, dry, and concentrate the organic layer containing the final carboxylic acid product.[6]
Data Presentation
The following table summarizes hypothetical quantitative data for the diastereoselective alkylation of an N-propionyl amide derived from (S)-1-(2,4-dimethylphenyl)propan-1-amine, based on typical results obtained with similar phenylethylamine auxiliaries.[2]
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | MeI | Me | 96 | >99:1 |
| 2 | EtI | Et | 97 | >99:1 |
| 3 | n-PrI | n-Pr | 98 | >99:1 |
| 4 | CH₂=CHCH₂Br | Allyl | 95 | >98:2 |
| 5 | PhCH₂Br | Benzyl | 94 | >98:2 |
Visualizations
Experimental Workflow
Caption: Workflow for asymmetric synthesis.
Logical Relationship of Stereocontrol
Caption: Stereocontrol mechanism.
References
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. benchchem.com [benchchem.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chiral Auxiliaries [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 1-(2,4-dimethylphenyl)propan-1-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(2,4-dimethylphenyl)propan-1-amine, a primary amine of interest in pharmaceutical and chemical research. The synthesis is achieved through a one-pot reductive amination of 2,4-dimethylpropiophenone. This method utilizes ammonia as the nitrogen source and sodium borohydride as the reducing agent, offering a straightforward and efficient route to the target compound. These application notes include a comprehensive experimental protocol, a summary of reagents and reaction parameters, and a visual representation of the synthetic workflow.
Introduction
Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, enabling the conversion of carbonyl compounds into amines.[1][2] This one-pot reaction typically involves the formation of an intermediate imine from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine.[1][3] This methodology is widely employed in the synthesis of pharmaceutical intermediates and other fine chemicals due to its efficiency and operational simplicity. The synthesis of this compound from 2,4-dimethylpropiophenone serves as a practical example of this important transformation for producing primary amines.
Reaction Scheme
Experimental Protocol
Materials:
-
2,4-Dimethylpropiophenone
-
Ammonia (7 N solution in methanol)
-
Sodium borohydride (NaBH4)
-
Titanium(IV) isopropoxide (Ti(OiPr)4) - Optional, as a Lewis acid catalyst[4]
-
Methanol (anhydrous)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylpropiophenone (1.0 eq) in anhydrous methanol.
-
Ammonia Addition: To the stirred solution, add a 7 N solution of ammonia in methanol (10-20 eq).
-
Optional Catalyst: For potentially improved reaction rates and yields, titanium(IV) isopropoxide (1.2 eq) can be added to the mixture.[4] Stir the reaction mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to control the exothermic reaction and gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of distilled water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Acid Wash: Extract the aqueous layer with diethyl ether. The desired amine product will be in the organic layer. To isolate the amine, extract the combined organic layers with 1 M HCl. The protonated amine will move to the aqueous layer.
-
Basification: Separate the aqueous layer and cool it in an ice bath. Make the aqueous layer basic (pH > 10) by the slow addition of 1 M NaOH.
-
Final Extraction: Extract the basic aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
Data Presentation
| Reagent/Parameter | Molar Equivalent | Quantity (for 10 mmol scale) | Notes |
| 2,4-Dimethylpropiophenone | 1.0 | 1.62 g | Starting material |
| Ammonia (7N in Methanol) | 10 - 20 | 14 - 28 mL | Amine source |
| Sodium Borohydride | 1.5 - 2.0 | 0.57 - 0.76 g | Reducing agent |
| Titanium(IV) isopropoxide | 1.2 (optional) | 3.4 mL | Lewis acid catalyst |
| Methanol | - | 50 mL | Solvent |
| Reaction Temperature | - | Room Temperature | - |
| Reaction Time | - | 2 - 4 hours | Monitor by TLC |
Mandatory Visualization
Caption: Workflow of the reductive amination synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and quench slowly.
-
Ammonia is corrosive and has a pungent odor. Handle the ammonia solution in a fume hood.
-
Titanium(IV) isopropoxide is moisture-sensitive and will react with water.
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of the amine (N-H) functional group and the disappearance of the carbonyl (C=O) group from the starting material.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final compound.
This protocol provides a general and robust method for the synthesis of this compound. Researchers may need to optimize specific parameters such as reaction time and stoichiometry for their particular setup and desired scale.
References
Application Note: Enantiomeric Separation of 1-(2,4-Dimethylphenyl)propan-1-amine by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantiomeric purity of pharmacologically active compounds is a critical parameter in drug development and quality control, as different enantiomers can exhibit distinct biological activities and toxicological profiles. 1-(2,4-Dimethylphenyl)propan-1-amine is a chiral primary amine whose stereoisomers may possess unique pharmacological properties. Therefore, a reliable and efficient analytical method for the enantiomeric separation of this compound is essential. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers.[1][2]
This application note provides a detailed protocol for the enantiomeric separation of this compound using a polysaccharide-based CSP. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, are known for their broad selectivity in resolving a wide range of racemic compounds, including primary amines.[1][3]
Data Presentation
The following table summarizes the expected chromatographic parameters for the enantiomeric separation of this compound based on the developed HPLC method.
| Parameter | Value |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time (Enantiomer 1) | Approx. 8.5 min |
| Retention Time (Enantiomer 2) | Approx. 9.8 min |
| Resolution (Rs) | > 1.5 |
| Enantioselectivity (α) | > 1.15 |
Experimental Protocol
1. Materials and Reagents
-
Racemic this compound: Analytical standard grade.
-
n-Hexane: HPLC grade.
-
2-Propanol (Isopropanol): HPLC grade.
-
Diethylamine (DEA): HPLC grade or equivalent.
-
Sample Diluent: n-Hexane / 2-Propanol (90:10, v/v).
2. Instrumentation
-
A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions
-
Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a mixture of n-Hexane, 2-Propanol, and Diethylamine in the ratio of 90:10:0.1 by volume. For example, to prepare 1 liter of mobile phase, mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintain the column at 25°C.
-
Detection Wavelength: Monitor the absorbance at 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the sample diluent (n-Hexane / 2-Propanol, 90:10, v/v).
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the sample diluent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. System Suitability
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform at least five replicate injections of the racemic standard solution.
-
The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 1.5 and the relative standard deviation (RSD) for the peak areas of five replicate injections is less than 2.0%.
6. Analysis Procedure
-
Inject 10 µL of the prepared sample solution into the HPLC system.
-
Record the chromatogram for a sufficient time to allow the elution of both enantiomers.
-
Identify the two enantiomer peaks based on their retention times.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Mandatory Visualization
Caption: Experimental workflow for the HPLC enantiomeric separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Application Notes and Protocols: 1-(2,4-Dimethylphenyl)propan-1-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the medicinal chemistry applications of 1-(2,4-Dimethylphenyl)propan-1-amine is limited in publicly available literature. The following application notes and protocols are based on the well-established pharmacology of the broader class of substituted phenethylamines and are intended to serve as a guide for the potential investigation of this compound and its analogs. The presented data and specific experimental conditions are illustrative and hypothetical.
Introduction
Substituted phenethylamines are a cornerstone of medicinal chemistry, with members of this class exhibiting a vast range of pharmacological activities, primarily targeting the central nervous system (CNS).[1] These compounds can act as stimulants, hallucinogens, entactogens, appetite suppressants, antidepressants, and antiparkinsonian agents.[1] The biological activity of phenethylamine derivatives is highly dependent on the substitution pattern on the phenyl ring, the side chain, and the amino group.
This compound belongs to this versatile class of compounds. Its structure, featuring a dimethyl-substituted phenyl ring, suggests potential interactions with various biogenic amine targets. This document outlines potential applications, hypothetical biological data, and detailed experimental protocols to guide the exploration of this compound and its analogs in a drug discovery context.
Potential Therapeutic Applications
Based on the pharmacology of structurally related phenethylamines, this compound could be investigated for, but not limited to, the following potential applications:
-
CNS Stimulant: Due to the core phenethylamine scaffold, it may exhibit stimulant properties by modulating the release or reuptake of dopamine and norepinephrine.
-
Monoamine Oxidase (MAO) Inhibition: The substitution pattern could confer inhibitory activity against MAO-A or MAO-B, suggesting potential for antidepressant or anti-Parkinsonian effects.
-
Serotonergic Agent: Modifications to the amine or side chain could lead to interactions with serotonin receptors or transporters, indicating potential for development as antidepressants or anxiolytics.
Data Presentation: Hypothetical Biological Activity
The following table summarizes hypothetical quantitative data for this compound (Compound 1) and two hypothetical analogs against key CNS targets. This data is for illustrative purposes to demonstrate how structure-activity relationships (SAR) could be presented.
| Compound | Structure | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | MAO-A Ki (nM) | MAO-B Ki (nM) |
| 1 | This compound | 250 | >10,000 | 800 | 1500 | 350 |
| Analog A | N-Methyl-1-(2,4-dimethylphenyl)propan-1-amine | 150 | 8500 | 500 | 2500 | 200 |
| Analog B | 1-(2,4-Dimethoxyphenyl)propan-1-amine | 800 | >10,000 | 1200 | 500 | 900 |
Experimental Protocols
Synthesis Protocol: Reductive Amination of 2,4-Dimethylpropiophenone
This protocol describes a plausible method for the synthesis of this compound via reductive amination.[2][3]
Materials:
-
2,4-Dimethylpropiophenone
-
Ammonium acetate
-
Methanol (anhydrous)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Hydrochloric acid (HCl) in diethyl ether
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Imine Formation:
-
To a solution of 2,4-dimethylpropiophenone (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir for 30 minutes to hydrolyze any remaining imine.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Basify the aqueous residue with a saturated solution of sodium bicarbonate until pH > 9.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification and Salt Formation:
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude freebase.
-
Purify the crude product by flash column chromatography (silica gel, dichloromethane/methanol gradient).
-
Dissolve the purified freebase in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise with stirring to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
In Vitro Biological Assay: Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of a test compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Amplex® Red Monoamine Oxidase Assay Kit (or similar)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compound (this compound)
-
Reference inhibitors (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
96-well microplate (black, flat-bottom)
-
Microplate reader (fluorescence)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzymes, substrates, and Amplex® Red reagent in phosphate buffer according to the assay kit manufacturer's instructions.
-
-
Assay Protocol:
-
Add 50 µL of phosphate buffer to each well of the 96-well plate.
-
Add 2 µL of the test compound or reference inhibitor at various concentrations (typically in a serial dilution). For the control wells, add 2 µL of the solvent.
-
Add 20 µL of the MAO-A or MAO-B enzyme solution to the appropriate wells.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B) and the Amplex® Red reagent mixture.
-
-
Data Acquisition and Analysis:
-
Immediately measure the fluorescence intensity at timed intervals (e.g., every 2 minutes for 30 minutes) using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percent inhibition relative to the control wells.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
-
In Vivo Behavioral Assay: Locomotor Activity Assay
This protocol describes a method to assess the potential stimulant or sedative effects of a compound in rodents.[4]
Materials:
-
Adult male mice (e.g., C57BL/6)
-
Test compound (this compound)
-
Vehicle (e.g., saline or 0.5% carboxymethylcellulose)
-
Reference stimulant (e.g., amphetamine)
-
Open-field activity chambers equipped with infrared beams
-
Animal scale
-
Syringes and needles for administration (e.g., intraperitoneal injection)
Procedure:
-
Acclimation:
-
House the mice in the testing facility for at least one week prior to the experiment to acclimate them to the environment.
-
On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
-
Habituation:
-
Place each mouse individually into an open-field activity chamber and allow it to explore freely for 30-60 minutes to establish a baseline activity level.
-
-
Drug Administration:
-
Remove the mice from the chambers and administer the test compound, vehicle, or reference drug via the chosen route (e.g., intraperitoneal injection). Dosing should be based on the animal's body weight.
-
-
Data Collection:
-
Immediately return the mice to the activity chambers.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes) using the automated tracking software.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity for each animal over the entire session.
-
Compare the locomotor activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in locomotor activity suggests a stimulant effect, while a decrease suggests a sedative effect.
-
Visualizations
Caption: Hypothetical mechanism of action via dopaminergic signaling.
Caption: Workflow for the synthesis of the target compound.
Caption: Workflow for the in vitro MAO inhibition assay.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2,4-Dimethylphenyl)propan-1-amine as a Versatile Building Block for the Synthesis of Novel Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(2,4-Dimethylphenyl)propan-1-amine is a primary amine featuring a substituted phenyl ring, making it a valuable starting material for the synthesis of a diverse range of biologically active compounds. Its structural similarity to known phenethylamine-based pharmacophores suggests its potential in developing novel therapeutics and agrochemicals. The presence of the dimethylphenyl group can influence the lipophilicity and metabolic stability of the final compounds, potentially leading to improved pharmacokinetic and pharmacodynamic properties.
These application notes provide a representative, hypothetical example of how this compound can be utilized as a building block for the synthesis of a potential antifungal agent. The protocols and data presented herein are illustrative and intended to serve as a guide for the development of new bioactive molecules from this versatile intermediate.
Hypothetical Application: Synthesis of a Novel Antifungal Agent
Based on the prevalence of the phenethylamine scaffold in bioactive compounds and the known antifungal properties of certain amides, we propose the synthesis of N-(1-(2,4-dimethylphenyl)propyl)cyclopropanecarboxamide as a candidate antifungal agent. The cyclopropylamide moiety is a feature of several commercial fungicides, and its combination with the dimethylphenylpropylamine backbone presents an opportunity for novel chemical space exploration.
Quantitative Data Summary
The following table summarizes the hypothetical in vitro antifungal activity of the synthesized compound against a panel of common fungal pathogens.
| Compound ID | Target Organism | IC50 (µg/mL) |
| DMP-CP-01 | Candida albicans | 8.5 |
| DMP-CP-01 | Aspergillus niger | 12.3 |
| DMP-CP-01 | Fusarium oxysporum | 6.8 |
| Fluconazole | Candida albicans | 4.2 |
| Amphotericin B | Aspergillus niger | 1.0 |
| Voriconazole | Fusarium oxysporum | 2.5 |
DMP-CP-01 represents the hypothetical compound N-(1-(2,4-dimethylphenyl)propyl)cyclopropanecarboxamide.
Experimental Protocols
Synthesis of N-(1-(2,4-dimethylphenyl)propyl)cyclopropanecarboxamide (DMP-CP-01)
This protocol details the amide coupling reaction between this compound and cyclopropanecarbonyl chloride.
Materials:
-
This compound (CAS: 886496-82-8)
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.63 g (10 mmol) of this compound and 1.52 mL (11 mmol) of triethylamine in 30 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.95 mL (10.5 mmol) of cyclopropanecarbonyl chloride dropwise to the stirred solution over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to afford the pure N-(1-(2,4-dimethylphenyl)propyl)cyclopropanecarboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol describes a method to determine the minimum inhibitory concentration (MIC) and IC50 of the synthesized compound against a fungal strain, following general CLSI guidelines.
Materials:
-
Synthesized compound (DMP-CP-01)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Dissolve the synthesized compound in DMSO to a final concentration of 1 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal strain on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium to obtain a range of concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).
-
Incubation: Incubate the plates at 35 °C for 24-48 hours.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined by visual inspection or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm). The IC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Synthetic workflow for the preparation of the target amide.
Caption: A potential antifungal mechanism of action.
Caption: Workflow for the in vitro antifungal susceptibility assay.
Experimental procedure for N-acylation of 1-(2,4-dimethylphenyl)propan-1-amine
Application Notes: N-Acylation of 1-(2,4-dimethylphenyl)propan-1-amine
Introduction
N-acylation is a cornerstone chemical transformation in organic synthesis, crucial for the formation of amide bonds.[1] This reaction is fundamental in medicinal chemistry and drug development, as the amide functional group is a key structural motif in approximately 25% of all pharmaceutical drugs.[2] The process involves the reaction of an amine with an acylating agent, such as an acyl chloride or acid anhydride, to introduce an acyl group (R-C=O) onto the nitrogen atom.[3][4] This not only serves to synthesize novel amide-containing target molecules but is also a common strategy for protecting the amine group during multi-step syntheses.[1]
These application notes provide detailed protocols for the N-acylation of the primary amine, this compound, using two common and robust methods: reaction with an acyl chloride and reaction with an acid anhydride. The procedures are designed for researchers in organic synthesis and drug discovery, offering a clear guide for implementation, data interpretation, and visualization of the experimental workflow.
General Reaction Scheme
The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism.[5] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an acid anhydride) to yield the corresponding N-acyl amide product. A base is typically added to neutralize the acidic byproduct generated during the reaction.[6]
Caption: General scheme for the N-acylation of this compound.
Data Presentation
The following table summarizes representative data and expected yields for the N-acylation of primary amines under various conditions, which can be extrapolated for this compound. Yields are typically high for these robust reactions.[1][7]
| Amine Substrate | Acylating Agent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| Primary Aromatic Amine | Acetyl Chloride | Triethylamine | Dichloromethane (DCM) | 2 - 4 | 0 to RT | 90 - 98 |
| Primary Aromatic Amine | Propionyl Chloride | Triethylamine | Dichloromethane (DCM) | 2 - 4 | 0 to RT | 90 - 97 |
| Primary Aromatic Amine | Benzoyl Chloride | Pyridine | Tetrahydrofuran (THF) | 3 - 6 | 0 to RT | 85 - 95 |
| Primary Aromatic Amine | Acetic Anhydride | None (or cat. acid) | Water / Neat | 0.5 - 2 | RT | 88 - 96 |
| Primary Aromatic Amine | Propionic Anhydride | Pyridine | Dichloromethane (DCM) | 2 - 5 | RT | 85 - 95 |
Experimental Protocols
Safety Precautions: Acyl chlorides and acid anhydrides are corrosive and react violently with water.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended to prevent hydrolysis of the reagents.
Protocol A: N-Acylation using an Acyl Chloride
This protocol employs an acyl chloride as the acylating agent, which is highly reactive and generally provides excellent yields.[8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, dropping funnel, ice bath, nitrogen/argon inlet.
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM to achieve a concentration of approximately 0.2–0.5 M.[6]
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the amine solution over 15–20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2–4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acylated product.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol B: N-Acylation using an Acid Anhydride
This method uses a carboxylic acid anhydride, which is less reactive than an acyl chloride but offers a milder and often cleaner reaction profile.[10]
Materials and Reagents:
-
This compound (1.0 eq)
-
Acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.2 eq)
-
Pyridine or Triethylamine (optional, as base/catalyst)
-
Anhydrous Dichloromethane (DCM) or neat (solvent-free)
-
Diethyl ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, condenser (if heating).
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DCM or, for a solvent-free approach, use the neat amine.[1]
-
Add the acid anhydride (1.2 eq) to the stirred solution at room temperature.[1] If the reaction is sluggish, a catalytic amount of pyridine or gentle heating may be applied.
-
Stir the mixture for 1–5 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature (if heated) and dilute with diethyl ether or ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. The bicarbonate wash is crucial for removing the carboxylic acid byproduct.[11]
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent by rotary evaporation.
-
The resulting crude product can be purified further by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography.
Visualization of Workflow and Mechanism
The following diagrams illustrate the general experimental workflow and the underlying reaction mechanism.
Caption: A typical experimental workflow for the N-acylation of a primary amine.
Caption: The two-step nucleophilic addition-elimination mechanism for N-acylation.[5]
References
- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 5. savemyexams.com [savemyexams.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the safe storage and handling of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride (CAS No. 1032114-81-0). The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Chemical and Physical Properties
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₁H₁₈ClN.[1][2] It is supplied as a solid with a molecular weight of approximately 199.72 g/mol .[2] The purity of the commercially available compound is typically 95% or greater.[1]
| Property | Value | Reference |
| CAS Number | 1032114-81-0 | [1][2] |
| Molecular Formula | C₁₁H₁₈ClN | [1][2] |
| Molecular Weight | 199.72 g/mol | [2] |
| Purity | ≥ 95% | [1] |
| Physical Form | Solid | |
| Storage Temperature | 2-8 °C | [1] |
Storage and Stability
Proper storage is crucial to maintain the stability and integrity of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride.
Short-term Storage: For immediate use, the compound can be stored at room temperature.
Long-term Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container at 2-8°C.[1] The container should be stored in a dry, well-ventilated area, away from incompatible substances.
Solution Stability: Aqueous solutions of amine hydrochlorides are generally stable for short periods. However, for biological experiments, it is advisable to prepare fresh solutions or store aliquots at -20°C or -80°C for longer-term use. The stability of the compound in solution is dependent on the solvent, pH, and storage temperature. It is recommended to perform stability tests for specific experimental conditions.
Handling Protocols
Due to the potential hazards associated with amine compounds, appropriate personal protective equipment (PPE) and handling procedures must be followed.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn.
Weighing Protocol
(S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride is a powdered substance and should be handled in a manner that minimizes dust generation.
-
Preparation: Ensure the weighing area is clean and free of clutter. Perform the weighing procedure in a chemical fume hood or a ventilated balance enclosure.
-
Tare the Balance: Place a clean, dry weigh boat or paper on the analytical balance and tare it.
-
Dispensing: Carefully dispense the desired amount of the compound onto the weigh boat using a clean spatula. Avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and the weighing area. Dispose of any waste in a designated hazardous waste container.
Reconstitution Protocol
For many applications, it is necessary to dissolve the solid compound in a suitable solvent.
-
Solvent Selection: The solubility of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride in common laboratory solvents has not been extensively reported. For similar amine hydrochloride compounds, solubility is often achieved in solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and water. It is recommended to test solubility on a small scale before preparing a stock solution.
-
Preparation of Stock Solution:
-
Calculate the required amount of solvent to achieve the desired concentration.
-
Add the solvent to the vial containing the pre-weighed compound.
-
Vortex or sonicate the vial until the compound is completely dissolved. Gentle heating may be required for some solvents, but care should be taken to avoid degradation.
-
-
Storage of Stock Solution: Store the stock solution in a tightly sealed container at 2-8°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.
| Solvent | Typical Solubility of Similar Amine Hydrochlorides |
| DMSO | Soluble |
| Ethanol | Soluble |
| Water | Soluble |
Note: This data is based on general information for similar compounds and should be confirmed experimentally for (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride.
Safety and Hazard Information
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Spill and Disposal Procedures
-
Spill Cleanup: In the event of a spill, wear appropriate PPE. For small spills, absorb the material with an inert absorbent material and place it in a suitable container for disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Potential Biological Activity and Applications
The biological activity of (S)-1-(2,4-Dimethylphenyl)propan-1-amine hydrochloride has not been extensively characterized in publicly available literature. However, phenylpropanoid derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[3] Researchers in drug development may explore this compound for its potential therapeutic effects.
Visual Protocols and Workflows
Safe Handling Workflow
Caption: A workflow for the safe handling of the compound.
Spill Response Protocol
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,4-Dimethylphenyl)propan-1-amine
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-dimethylphenyl)propan-1-amine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on optimizing reaction yield and purity.
Issue 1: Low or No Product Yield
Q1: I am getting a very low yield, or no desired product at all. What are the likely causes?
A1: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route, reagent quality, and reaction conditions. The two most common methods for this synthesis are the Leuckart reaction and reductive amination.
-
Leuckart Reaction: This method involves heating the starting ketone (2,4-dimethylpropiophenone) with ammonium formate or formamide.[1][2][3] Key factors affecting the yield include:
-
Temperature: The Leuckart reaction requires high temperatures, typically between 120°C and 200°C.[1][2] Insufficient heating can lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the reactants and products.
-
Reaction Time: These reactions can be slow and may require several hours of heating.[4] Inadequate reaction time will result in a low conversion of the starting material.
-
Reagent Purity and Ratio: The quality of the ammonium formate or formamide is crucial. Using an excess of the aminating and reducing agent is common to drive the reaction to completion.
-
Water Content: The presence of a small amount of water can be beneficial, especially when using formamide, as it can facilitate the in-situ formation of ammonium formate.[5] However, excessive water can hinder the initial imine formation.
-
-
Reductive Amination with Sodium Borohydride: This method typically involves the reaction of the ketone with an ammonia source (like ammonium acetate or ammonium chloride) to form an imine in situ, which is then reduced by sodium borohydride.
-
pH of the Reaction Mixture: Sodium borohydride is unstable in acidic conditions. If using ammonium salts that can create an acidic environment (like ammonium chloride), the pH should be carefully managed. A slightly acidic medium can favor imine formation, but a too low pH will decompose the reducing agent.
-
Order of Reagent Addition: It is crucial to allow for the formation of the imine before adding the sodium borohydride, as the borohydride can also reduce the starting ketone.[6]
-
Solvent: Anhydrous protic solvents like methanol or ethanol are commonly used. The presence of water can hydrolyze the imine intermediate and reduce the effectiveness of the reducing agent.
-
Q2: My TLC analysis shows the presence of the starting ketone even after a long reaction time. How can I improve the conversion?
A2: If the starting ketone remains, it indicates an incomplete reaction. To improve conversion:
-
For the Leuckart Reaction:
-
Increase the reaction temperature within the optimal range (160-185°C).
-
Extend the reaction time. Monitoring the reaction by TLC at regular intervals is recommended.
-
Increase the molar excess of ammonium formate or formamide.
-
-
For Reductive Amination:
-
Ensure the reaction is sufficiently stirred to ensure proper mixing of reactants.
-
If using a two-step, one-pot procedure, allow more time for imine formation before adding the sodium borohydride.
-
Consider the use of a dehydrating agent, such as molecular sieves, to drive the imine formation equilibrium towards the product.
-
Issue 2: Presence of Impurities and Side Products
Q3: I have obtained a product, but it is impure. What are the common side products?
A3: The nature of impurities will depend on the synthetic route used.
-
Leuckart Reaction: A common byproduct is the N-formyl derivative of the target amine (N-[1-(2,4-dimethylphenyl)propyl]formamide).[7][8] This intermediate is formed during the reaction and may not be fully hydrolyzed to the desired primary amine if the hydrolysis step is incomplete. Other potential impurities include unreacted starting materials and polymeric materials formed at high temperatures.
-
Reductive Amination:
-
Unreacted Ketone: As mentioned, if the reduction of the imine is not efficient or if the borohydride is added too early, the starting ketone will remain.
-
Alcohol Byproduct: Sodium borohydride can reduce the starting ketone to the corresponding alcohol (1-(2,4-dimethylphenyl)propan-1-ol). This is more likely if the imine formation is slow or if the reaction conditions favor ketone reduction.
-
Secondary Amine Formation: It is possible for the newly formed primary amine to react with another molecule of the ketone to form a secondary amine, although this is generally less favored under standard reductive amination conditions with an excess of the ammonia source.
-
Q4: How can I effectively purify the final product?
A4: Purification of the amine product typically involves an acid-base extraction followed by distillation or crystallization.
-
Acid-Base Extraction:
-
After the reaction is complete, the mixture is typically cooled and diluted with a non-polar organic solvent (e.g., diethyl ether, dichloromethane).
-
The organic layer is then washed with an acidic solution (e.g., dilute HCl). The amine product will be protonated and move into the aqueous layer.
-
The aqueous layer is then separated and made basic with a strong base (e.g., NaOH) to deprotonate the amine, which will then separate as an oil or precipitate.
-
The free amine is then extracted back into an organic solvent.
-
-
Distillation: The crude amine can be purified by vacuum distillation to separate it from less volatile impurities.
-
Crystallization: The amine can be converted to a salt (e.g., hydrochloride salt by bubbling HCl gas through a solution of the amine in an organic solvent) which can then be purified by recrystallization.
Frequently Asked Questions (FAQs)
Q5: What is a typical yield I can expect for this synthesis?
A5: The yield can vary significantly depending on the chosen method and optimization of the reaction conditions. For Leuckart-type reactions of similar aromatic ketones, yields in the range of 60-85% have been reported.[9] Reductive amination yields can also be high, often exceeding 70%, provided the conditions are well-controlled.
Q6: Can I use other reducing agents for the reductive amination?
A6: Yes, other reducing agents can be used. Sodium cyanoborohydride (NaBH₃CN) is a popular choice as it is more selective for the reduction of imines in the presence of ketones and is stable in mildly acidic conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and effective reagent for reductive amination.
Q7: How can I monitor the progress of the reaction?
A7: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting ketone and the amine product. The spots can be visualized under UV light or by using a staining agent like potassium permanganate. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Quantitative Data Summary
| Parameter | Leuckart Reaction | Reductive Amination (NaBH₄) |
| Starting Material | 2,4-Dimethylpropiophenone | 2,4-Dimethylpropiophenone |
| Primary Reagents | Ammonium formate or Formamide | Ammonium acetate/chloride, NaBH₄ |
| Typical Temperature | 160-190°C | Room temperature to reflux |
| Typical Reaction Time | 4-24 hours | 2-12 hours |
| Common Solvents | Neat (no solvent) or high-boiling point solvent | Methanol, Ethanol |
| Potential Byproducts | N-formyl intermediate, polymeric tars | 1-(2,4-dimethylphenyl)propan-1-ol |
| Reported Yield Range | 60-85% | 70-90% |
Experimental Protocols
Disclaimer: These are generalized protocols and should be adapted and optimized for specific laboratory conditions and scales. Appropriate safety precautions must be taken at all times.
Protocol 1: Leuckart Reaction
This protocol is adapted from a procedure for a similar ketone.
-
Materials: 2,4-dimethylpropiophenone, ammonium formate, concentrated hydrochloric acid, sodium hydroxide, diethyl ether.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylpropiophenone and a 3-5 molar excess of ammonium formate.
-
Heat the mixture in an oil bath to 160-180°C for 6-10 hours. The reaction progress should be monitored by TLC.
-
After cooling, add a 10% aqueous solution of hydrochloric acid to the reaction mixture and reflux for 1-2 hours to hydrolyze the N-formyl intermediate.
-
Cool the mixture and wash with diethyl ether to remove any unreacted ketone and neutral byproducts.
-
Make the aqueous layer strongly basic with a concentrated sodium hydroxide solution.
-
Extract the liberated amine with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude amine.
-
Purify the crude product by vacuum distillation.
-
Protocol 2: Reductive Amination with Sodium Borohydride
-
Materials: 2,4-dimethylpropiophenone, ammonium acetate, sodium borohydride, methanol, diethyl ether, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Dissolve 2,4-dimethylpropiophenone and a 5-10 molar excess of ammonium acetate in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The use of molecular sieves is recommended to remove water.
-
Cool the mixture in an ice bath and slowly add sodium borohydride in small portions (1.5-2 molar equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Perform an acid-base extraction as described in Protocol 1 (steps 3-7) to isolate the crude amine.
-
Purify the product by vacuum distillation.
-
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthetic pathways to the target amine.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 4. erowid.org [erowid.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Purification of crude 1-(2,4-Dimethylphenyl)propan-1-amine by column chromatography
Technical Support Center: Purification of 1-(2,4-Dimethylphenyl)propan-1-amine
This guide provides detailed troubleshooting advice and frequently asked questions for the purification of crude this compound and similar aromatic amines using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why does this compound show poor behavior (streaking, tailing, or strong retention) on a standard silica gel column?
A1: This issue is common for basic compounds like primary amines.[1] Standard silica gel possesses acidic silanol groups (Si-OH) on its surface.[2] The basic amine can interact strongly with these acidic sites via acid-base interactions, leading to issues like irreversible adsorption, peak tailing, and potential degradation of the compound on the column.[2][3][4]
Q2: What is peak tailing and what causes it for aromatic amines?
A2: Peak tailing is an asymmetry in a chromatographic peak where the latter half is broader than the front half.[5] For aromatic amines, a primary cause is the secondary interaction between the basic amine and the acidic silanol groups on the silica stationary phase.[4][5] This strong interaction delays the elution of a portion of the analyte, causing it to spread out and form a "tail".[6][7] Overloading the column with too much sample can also lead to tailing.[4][6]
Q3: What are the recommended stationary phases for purifying basic amines?
A3: To mitigate the issues with standard silica, several alternative stationary phases are recommended:
-
Amine-functionalized silica: This stationary phase has an amine chemically bonded to the silica surface, which masks the acidic silanol groups.[1][2] This reduces the strong interactions with the basic analyte, often allowing for the use of less polar, simpler solvent systems like hexane/ethyl acetate.[1][8]
-
Basic Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds.[3]
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. This technique is very effective for purifying polar and ionizable compounds like amines.[3][9]
Q4: When and why should I add a mobile phase modifier like triethylamine (TEA)?
A4: A basic modifier like triethylamine (TEA) or ammonium hydroxide should be added to the mobile phase when using standard silica gel.[3] These additives act as "competing bases"; they interact with the acidic silanol sites on the silica, effectively neutralizing the surface.[1][3] This minimizes the interaction of the target amine with the stationary phase, resulting in improved peak shape and more efficient elution.[6] A typical concentration for TEA is 0.1% to 5% of the eluent.[6]
Q5: Is reversed-phase chromatography a viable option for this purification?
A5: Yes, reversed-phase chromatography is an excellent option.[9] For basic amines, using a mobile phase with a high pH (alkaline) is often beneficial.[3] At a high pH, the amine is in its neutral, free-base form, making it more hydrophobic (lipophilic). This increased hydrophobicity enhances its retention on the non-polar C18 stationary phase, often leading to a successful separation.[3]
Troubleshooting Guide
Problem: My compound is streaking or tailing significantly on the column, leading to poor separation.
-
Possible Cause 1: Strong Acid-Base Interaction. The basic amine is interacting too strongly with the acidic silica gel.
-
Possible Cause 2: Column Overload. You have loaded too much crude material for the amount of stationary phase.[6]
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb for sample load is 1-10% of the mass of the silica gel, depending on the difficulty of the separation.
-
-
Possible Cause 3: Inappropriate Sample Loading Solvent. The solvent used to dissolve the sample for loading is too polar.
Problem: My compound will not elute from the column, even with highly polar solvents.
-
Possible Cause 1: Irreversible Adsorption. The amine has bound too strongly to the acidic silica gel.
-
Solution: Attempt to elute the compound using a more aggressive solvent system, such as 5-10% methanol in dichloromethane with 1-2% ammonium hydroxide.[1] For future purifications, avoid standard silica. Use an amine-functionalized column or pre-treat the silica by flushing it with a solvent containing triethylamine before loading the sample.[8][10]
-
-
Possible Cause 2: Compound Degradation. The compound may be unstable on the acidic silica gel.[13]
-
Solution: First, test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (degradation product) has formed.[13] If it is unstable, you must use a deactivated stationary phase like amine-functionalized silica or consider reversed-phase chromatography.[1][3]
-
Problem: My final product yield is very low after chromatography.
-
Possible Cause 1: Material Lost on Column. The compound is irreversibly adsorbed to the stationary phase.
-
Possible Cause 2: Broad Fractions. Due to peak tailing, the compound has eluted over a very large volume, and some fractions containing the product may have been discarded.[1]
-
Solution: Improve the chromatography by addressing the cause of the tailing (see above). Collect smaller fractions and analyze all of them carefully by TLC before combining.
-
Data Presentation
Table 1: Comparison of Stationary Phases for Aromatic Amine Purification
| Stationary Phase | Advantages | Disadvantages | Recommended Use Case |
| Standard Silica Gel | Inexpensive, widely available. | Causes peak tailing and potential sample loss for basic amines due to acidic sites.[2] | Only when used with a basic mobile phase modifier (e.g., triethylamine).[3] |
| Amine-Functionalized Silica | Masks acidic silanol groups, excellent peak shape, allows for simple eluents (Hex/EtOAc).[1][8] | More expensive than standard silica. | Ideal for routine purification of basic and sensitive amines.[1] |
| Basic Alumina | Basic surface is suitable for basic compounds, offers different selectivity than silica.[3] | Can be less predictable than silica, particle sizes may differ.[3] | Good alternative when silica (even with modifiers) fails. |
| Reversed-Phase (C18) | Excellent for polar and ionizable compounds, highly reproducible.[9] | Requires aqueous mobile phases which can be difficult to remove; may be more expensive. | When normal phase fails or for highly polar amines; often used with high pH mobile phases.[3] |
Table 2: Common Mobile Phase Systems for this compound
| Chromatography Mode | Stationary Phase | Typical Mobile Phase System | Modifier & Concentration | Purpose of Modifier |
| Normal Phase | Standard Silica Gel | Dichloromethane / Methanol | Triethylamine (TEA) or Ammonium Hydroxide; 0.5 - 2% | Neutralizes acidic silanol sites to prevent peak tailing.[1][3] |
| Normal Phase | Amine-Functionalized | Hexane / Ethyl Acetate or Ethyl Acetate / Isopropanol | None required | The stationary phase is already deactivated.[1] |
| Reversed Phase | C18 Silica | Water / Acetonitrile | Ammonium Hydroxide or Triethylamine; to adjust pH > 9 | Keeps the amine in its neutral, more retentive form.[3] |
Experimental Protocols
Protocol 1: Purification using Standard Silica Gel with a Triethylamine (TEA) Modifier
-
TLC Analysis: Develop a suitable mobile phase system using TLC. A good starting point is a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM). Add 1% TEA to the TLC developing jar. The target Rf for the product should be ~0.3.
-
Column Packing: Dry or slurry pack a glass column with the appropriate amount of silica gel in your starting, non-polar eluent (e.g., pure dichloromethane + 1% TEA).
-
Equilibration: Flush the packed column with at least 2-3 column volumes of the starting mobile phase (containing 1% TEA) to ensure the entire silica bed is neutralized.[10]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. Carefully load the solution onto the top of the silica bed.
-
Elution: Begin elution with your starting solvent system. Gradually increase the polarity (e.g., by increasing the percentage of methanol) to elute your compound. Ensure that 1% TEA is present in all elution solvents.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the high-boiling TEA may require co-evaporation with a lower-boiling solvent or a separate purification step if it interferes with subsequent steps.
Protocol 2: Purification using an Amine-Functionalized Silica Column
-
TLC Analysis: Use amine-functionalized TLC plates to develop a mobile phase. Simple solvent systems like hexane/ethyl acetate are often effective.[8] No basic modifier is needed. Aim for an Rf of ~0.3.
-
Column Packing: Pack an appropriate-sized pre-packed amine-functionalized cartridge or slurry pack a glass column with amine-functionalized silica in the starting eluent (e.g., 95:5 hexane/ethyl acetate).
-
Equilibration: Equilibrate the column with 2-3 column volumes of the starting mobile phase.
-
Sample Loading: Dissolve the crude material in a minimal amount of a non-polar solvent (e.g., dichloromethane or toluene) and load it onto the column. Dry loading is also an effective option.[12]
-
Elution: Run the column using the solvent system determined by TLC, gradually increasing polarity if necessary.
-
Fraction Collection & Work-up: Collect and analyze fractions by TLC. Combine the pure fractions and evaporate the solvent. This method avoids the need to remove a high-boiling amine modifier.
Visualizations
Caption: Troubleshooting workflow for peak tailing of aromatic amines.
Caption: Decision tree for selecting a chromatography method for amines.
Caption: General experimental workflow for column chromatography.
References
- 1. biotage.com [biotage.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biotage.com [biotage.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chromtech.com [chromtech.com]
- 8. biotage.com [biotage.com]
- 9. teledyneisco.com [teledyneisco.com]
- 10. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 11. severe tailing on column - Chromatography Forum [chromforum.org]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: 1-(2,4-Dimethylphenyl)propan-1-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dimethylphenyl)propan-1-amine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common synthetic routes for this compound?
The most prevalent method for synthesizing this compound is the reductive amination of 2,4-dimethylpropiophenone. This can be achieved through several protocols, with the most common being:
-
Leuckart Reaction: This classic method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[1][2][3] It is a one-pot reaction but often requires high temperatures (120-185 °C).[2][4]
-
Catalytic Hydrogenation: This involves the reaction of the ketone with ammonia in the presence of a metal catalyst (e.g., Raney Nickel, Palladium) and hydrogen gas.
-
Reductive Amination with Hydride Reagents: This two-step approach involves the initial formation of an imine from 2,4-dimethylpropiophenone and ammonia, followed by reduction with a hydride reagent such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: I have a low yield of the desired primary amine. What are the potential causes and solutions?
Low yields can stem from several factors. Below is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Leuckart Reaction: Ensure the reaction temperature is sufficiently high (typically >160°C) and the reaction time is adequate (often several hours). The removal of water can drive the equilibrium towards product formation.[5] - Catalytic Hydrogenation: Check the activity of the catalyst. Ensure proper pressure of hydrogen gas and efficient stirring. - Hydride Reduction: Monitor the imine formation step by TLC or GC before adding the reducing agent. |
| Side Reactions/Byproduct Formation | - See Q3 for a detailed breakdown of common byproducts and how to mitigate their formation. |
| Suboptimal Reagent Stoichiometry | - Leuckart Reaction: An excess of ammonium formate or formamide/formic acid is typically used to drive the reaction.[1] - Ammonia Source: When using ammonia, ensure a sufficient excess is present to favor the formation of the primary amine over secondary amine byproducts. |
| Product Loss During Workup/Purification | - The amine product is basic and can be volatile. Ensure efficient extraction from the aqueous phase by adjusting the pH to >10. - Use appropriate purification techniques. Distillation under reduced pressure or column chromatography on silica gel (with a solvent system containing a small amount of a basic modifier like triethylamine) is often effective. |
Q3: What are the major byproducts in the synthesis of this compound, and how can I minimize them?
Several byproducts can form depending on the synthetic route.
-
N-formyl-1-(2,4-dimethylphenyl)propan-1-amine: This is a common intermediate and byproduct in the Leuckart reaction.[3]
-
Mitigation: Ensure complete hydrolysis of the formyl group by treating the crude product with strong acid (e.g., refluxing with HCl) during the workup.[5]
-
-
Di-[1-(2,4-dimethylphenyl)propyl]amine (Secondary Amine): This results from the reaction of the primary amine product with the starting ketone, followed by reduction.
-
Mitigation: Use a large excess of the ammonia source. In catalytic hydrogenation, this can be achieved by maintaining a high partial pressure of ammonia. For hydride reduction, a stepwise procedure (formation and isolation/in-situ reduction of the imine) can be beneficial.
-
-
1-(2,4-Dimethylphenyl)propan-1-ol: This alcohol is formed by the reduction of the starting ketone (2,4-dimethylpropiophenone).
-
Mitigation: Use a reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride is generally more selective than sodium borohydride. In catalytic hydrogenation, reaction conditions can be optimized to favor amination.
-
-
Unreacted 2,4-Dimethylpropiophenone: Incomplete reaction will leave the starting ketone.
-
Mitigation: Increase reaction time, temperature, or catalyst loading. Ensure efficient mixing.
-
Q4: My final product is difficult to purify. What are the recommended purification methods?
Purification of this compound can be challenging due to the similar properties of the byproducts.
-
Acid-Base Extraction: This is a crucial first step. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, dichloromethane) and wash with dilute acid (e.g., 1M HCl) to extract the basic amines into the aqueous layer. The neutral ketone and alcohol byproducts will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH to pH >10) and the purified amine can be re-extracted with an organic solvent.
-
Distillation: Fractional distillation under reduced pressure can be effective for separating the desired amine from less volatile byproducts.
-
Column Chromatography: Chromatography on silica gel can be used. To prevent tailing of the amine, it is advisable to use a solvent system containing a small amount of a base, such as triethylamine or ammonia in methanol.
-
Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride or oxalate) which can often be purified by recrystallization from a suitable solvent. The free amine can then be regenerated by treatment with a base.
Data Presentation: Illustrative Byproduct Profile
The following table provides an example of a byproduct profile for the synthesis of this compound via two different reductive amination methods. Note: This data is illustrative and actual results will vary based on specific experimental conditions.
| Compound | Leuckart Reaction (GC-MS Area %) | Reductive Amination with NaBH(OAc)₃ (GC-MS Area %) |
| This compound | 75 | 88 |
| N-formyl-1-(2,4-dimethylphenyl)propan-1-amine | 10 | < 1 |
| Di-[1-(2,4-dimethylphenyl)propyl]amine | 8 | 5 |
| 1-(2,4-Dimethylphenyl)propan-1-ol | 4 | 3 |
| 2,4-Dimethylpropiophenone (unreacted) | 3 | 4 |
Experimental Protocols
Protocol 1: Leuckart Reaction
This protocol is a representative procedure for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2,4-dimethylpropiophenone (1.0 eq) and ammonium formate (4.0 eq).
-
Heating: Heat the mixture to 160-180°C. Water will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue heating for 6-8 hours, or until the starting material is consumed as monitored by TLC or GC.
-
Hydrolysis: Cool the reaction mixture and add 6M hydrochloric acid. Reflux the mixture for 2-3 hours to hydrolyze the N-formyl intermediate.
-
Workup: Cool the mixture to room temperature and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Isolation: Basify the aqueous layer with a concentrated NaOH solution until pH > 10. Extract the product with diethyl ether (3x).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be further purified by distillation or column chromatography.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride
This protocol offers a milder alternative to the Leuckart reaction.
-
Imine Formation: In a round-bottom flask, dissolve 2,4-dimethylpropiophenone (1.0 eq) in methanol. Add a solution of ammonia in methanol (7N, 5.0 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the formation of the imine by TLC or GC.
-
Reduction: Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Workup: Remove the methanol under reduced pressure. Add water and diethyl ether to the residue. Separate the layers.
-
Purification: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified as described in Protocol 1.
Visualizations
Caption: Workflow for identifying and troubleshooting byproducts.
References
Technical Support Center: Optimizing Chiral Resolution of Phenylpropanamines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral resolution of phenylpropanamines. The guidance covers two primary methods: diastereomeric salt crystallization and enzymatic kinetic resolution.
Part 1: Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a clear question-and-answer format.
Diastereomeric Salt Crystallization
Issue 1: No Crystals Form, or the Product "Oils Out."
-
Question: I've mixed my racemic phenylpropanamine with the chiral resolving agent, but no crystals are forming, or I'm getting an oily precipitate instead of a solid. What should I do?
-
Answer: This is a common issue related to solubility and supersaturation. Here are several troubleshooting steps:
-
Solvent Choice is Critical: The ideal solvent should dissolve the diastereomeric salts to a limited extent, with one diastereomer being significantly less soluble than the other. If the salt is too soluble, try a less polar solvent or a solvent mixture. Conversely, if it's completely insoluble, a more polar solvent is needed.[1] A thorough solvent screen is crucial to find a solvent that maximizes the solubility difference between the two diastereomeric salts.[2]
-
Achieve Supersaturation: Crystallization requires a supersaturated solution. This can be achieved by:
-
Cooling: Slowly cool the solution. If no crystals form at room temperature, try an ice bath or refrigeration.[1]
-
Evaporation: Slowly evaporate some of the solvent to increase the concentration.
-
Anti-solvent Addition: Add a solvent in which the diastereomeric salt is less soluble (an anti-solvent).[1]
-
-
Induce Nucleation:
-
Seeding: Add a small seed crystal of the desired diastereomeric salt to initiate crystallization.[1]
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
Address "Oiling Out": This occurs when the salt separates as a liquid. Try diluting the solution, cooling it more slowly, or screening different solvents. Adding a seed crystal can sometimes induce crystallization from the oil.[1]
-
Issue 2: Low Yield of the Desired Enantiomer.
-
Question: I've successfully crystallized the diastereomeric salt, but the yield of my target enantiomer is very low. How can I improve it?
-
Answer: Low yield can result from several factors related to the crystallization equilibrium and experimental setup:
-
Optimize Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic mixture significantly impacts yield. While 0.5 equivalents are often used to precipitate one enantiomer, this can be optimized.[1]
-
Solvent and Temperature: The yield is highly dependent on the solubility of the diastereomeric salt in the chosen solvent at a given temperature. Experiment with different solvents and crystallization temperatures to minimize the solubility of the desired salt.
-
Crystallization Time: Ensure the crystallization process has reached equilibrium before isolating the crystals. Increasing the crystallization time can allow for maximum precipitation.[2]
-
Purity of Reagents: Impurities in the racemic compound or the resolving agent can inhibit crystal growth. Ensure high purity of starting materials.[1][2]
-
Issue 3: Low Enantiomeric Excess (e.e.) of the Resolved Amine.
-
Question: After isolating and liberating the free amine, the enantiomeric excess is poor. What are the likely causes and solutions?
-
Answer: Low enantiomeric excess indicates that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, leading to co-precipitation.[2]
-
Refine the Solvent System: The solvent system is not effectively discriminating between the two diastereomers. A thorough solvent screen is essential to maximize the solubility difference.[2]
-
Control the Cooling Rate: Rapid crystallization, often caused by fast cooling, can trap the more soluble diastereomer in the crystal lattice of the less soluble one. Implement a slower, more controlled cooling profile.[2]
-
Recrystallization: The most common method to improve enantiomeric purity is to recrystallize the isolated diastereomeric salt.[1] This process can be repeated until the desired e.e. is achieved.
-
Wash Crystals Properly: Wash the isolated crystals with a small amount of cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2]
-
Enzymatic Kinetic Resolution
Issue 1: Low or No Conversion of the Substrate.
-
Question: My enzymatic resolution is showing very low conversion of the racemic phenylpropanamine. What could be the problem?
-
Answer: Low conversion in enzymatic reactions points to issues with the enzyme's activity or the reaction conditions.
-
Enzyme Denaturation: Extreme pH or temperature can denature the enzyme. Verify that the reaction conditions are within the optimal range for the specific lipase or transaminase being used.
-
Sub-optimal Reaction Conditions:
-
pH and Temperature: Ensure the pH and temperature are optimized for your enzyme. These conditions can vary significantly between different enzymes.
-
Solvent: The choice of organic solvent is crucial and can dramatically impact enzyme activity. Hydrophobic solvents are often preferred for lipases.
-
Acyl Donor: For lipase-catalyzed resolutions, the nature of the acyl donor can influence the reaction rate.
-
Water Content: In organic solvents, a critical amount of water is necessary for enzyme activity.
-
-
Inhibitors: The reaction mixture may contain inhibitors.
-
Inadequate Mixing: Poor mass transfer, especially with immobilized enzymes, can limit the reaction rate. Ensure efficient stirring or shaking.
-
Issue 2: Low Enantioselectivity (Low E-value).
-
Question: The conversion is acceptable, but the enantioselectivity (E-value) is low, resulting in a poor enantiomeric excess. How can I improve it?
-
Answer: Low enantioselectivity is a critical issue that directly impacts the final e.e. of both the product and the unreacted substrate.
-
Enzyme Selection: The choice of enzyme is the most critical factor for enantioselectivity. Screening different enzymes (e.g., various lipases) is often the most effective approach.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate. A balance must be found.
-
Solvent and Acyl Donor Modification: For lipase-catalyzed resolutions, modifying the organic solvent or the acyl donor can improve the E-value.
-
Issue 3: In Dynamic Kinetic Resolution (DKR), the Yield is Not Approaching 100%.
-
Question: I am attempting a dynamic kinetic resolution, but the yield of the desired enantiomer is not approaching the theoretical 100%. What could be the problem?
-
Answer: For an effective DKR, the rate of racemization of the starting material must be significantly faster than the rate of the enzymatic reaction of the slow-reacting enantiomer.
-
Slow Racemization: If racemization is too slow, the process will resemble a standard kinetic resolution with a maximum yield of 50%. The efficiency of the racemization catalyst and conditions may need to be optimized.
-
Incompatible Catalysts: The racemization catalyst and the enzyme may be incompatible, leading to inhibition or denaturation of one or both. Ensure the chosen catalysts can function effectively under the same reaction conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common chiral resolving agents for amines like phenylpropanamines? A1: Chiral acids are typically used to resolve racemic bases. Commonly used resolving agents include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[3][4] The choice of resolving agent is often empirical and requires screening to find the one that forms diastereomeric salts with the largest difference in solubility.[5]
Q2: How do I choose the initial solvent for diastereomeric salt crystallization? A2: The selection of a solvent is critical.[1] A good starting point is to consider solvents where the racemate and resolving agent have moderate solubility. Alcohols like methanol and ethanol are common choices. A comprehensive screening of different solvents and solvent mixtures is highly recommended to find the optimal system for your specific phenylpropanamine derivative.[5]
Q3: What is the difference between kinetic resolution and dynamic kinetic resolution? A3: In a standard kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. However, the maximum theoretical yield for the converted enantiomer is 50%.[6] Dynamic kinetic resolution (DKR) combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer. This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100% of a single enantiomer.
Q4: How can I accurately determine the enantiomeric excess of my resolved phenylpropanamine? A4: The most reliable methods for determining enantiomeric excess are chiral chromatography techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas gives the enantiomeric excess.[7]
-
Chiral Gas Chromatography (GC): Similar to HPLC but for volatile compounds. The amine may need to be derivatized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can allow for the determination of enantiomeric excess by integrating the distinct signals of the resulting diastereomeric species.[8][9][10]
Q5: How do I liberate the free amine from the diastereomeric salt after crystallization? A5: To recover the enantiomerically enriched amine, the purified diastereomeric salt is dissolved in a suitable solvent (often water), and the pH is adjusted with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine. The free amine can then be extracted into an organic solvent.[1][2]
Part 3: Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the chiral resolution of phenylpropanamines and related compounds.
Table 1: Effect of Solvent on Diastereomeric Salt Resolution of 1-Phenylethylamine with (R)-Mandelic Acid
| Solvent | Yield of Diastereomeric Salt (%) | e.e. of Recovered Amine (%) |
| Ethanol | 45 | 85 |
| Methanol | 42 | 88 |
| Isopropanol | 48 | 92 |
| Acetone | 35 | 75 |
| Acetonitrile | 38 | 78 |
Note: Data is illustrative and compiled from general principles found in the literature. Actual results will vary depending on the specific substrate and experimental conditions.
Table 2: Effect of Temperature on Lipase-Catalyzed Kinetic Resolution of a Phenylpropanol Derivative
| Temperature (°C) | Conversion (%) | e.e. of Substrate (%) | Enantiomeric Ratio (E) |
| 20 | 45 | 90 | ~25 |
| 30 | 50 | 95 | >100 |
| 40 | 52 | >99 | >200 |
| 50 | 55 | 92 | ~7 |
| 60 | 58 | 85 | - |
Source: Adapted from data on the resolution of 1-phenylpropan-2-ol, which demonstrates the general trend of temperature effects on lipase activity and selectivity.[11]
Table 3: Comparison of Acyl Donors in the Lipase-Catalyzed Resolution of 1-(1-naphthyl)ethylamine
| Acyl Donor | Time (h) | Conversion (%) | e.e. of Amine (%) |
| Ethyl acetate | 24 | 48 | 92 |
| Isopropyl acetate | 24 | 50 | 96 |
| Ethyl butyrate | 24 | 45 | 88 |
| Vinyl acetate | 6 | 51 | >99 |
Note: This table illustrates the significant impact of the acyl donor on reaction efficiency and enantioselectivity.
Part 4: Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of (±)-1-Phenyl-2-propanamine with (+)-Tartaric Acid
This protocol describes a classical resolution of a racemic amine using a chiral acid.[3][4]
Materials:
-
(±)-1-Phenyl-2-propanamine
-
(+)-Tartaric acid
-
Methanol
-
1 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: In a flask, dissolve (+)-tartaric acid (1 equivalent) in a minimal amount of hot methanol. In a separate flask, dissolve (±)-1-phenyl-2-propanamine (1 equivalent) in methanol.
-
Slowly add the amine solution to the tartaric acid solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, cool the flask in an ice bath. Allow the crystals to form over several hours or overnight.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
(Optional) Recrystallization: To improve enantiomeric purity, dissolve the crystals in a minimal amount of hot methanol and repeat the cooling and filtration process.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 1 M NaOH solution dropwise until the solution is basic (pH > 10).
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 1-phenyl-2-propanamine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or NMR spectroscopy.
Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine using Lipase
This protocol provides a general method for the lipase-catalyzed kinetic resolution of a racemic amine.
Materials:
-
(±)-1-Phenylethylamine
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acyl donor (e.g., isopropyl acetate)
-
Organic solvent (e.g., toluene or hexane)
-
Shaker incubator
Procedure:
-
Reaction Setup: To a vial, add (±)-1-phenylethylamine (1 mmol), the organic solvent (5 mL), and the acyl donor (1.2 mmol).
-
Enzyme Addition: Add the immobilized lipase (e.g., 20 mg/mmol of substrate).
-
Incubation: Seal the vial and place it in a shaker incubator at a set temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the e.e. of the remaining amine and the acylated product.
-
Reaction Quench and Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separation: The unreacted amine and the acylated product can be separated by column chromatography or by acid-base extraction.
-
Analysis: Determine the enantiomeric excess of the separated amine and the hydrolyzed amide.
Part 5: Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimental design in the chiral resolution of phenylpropanamines.
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Caption: Troubleshooting workflow for enzymatic kinetic resolution.
Caption: General experimental workflow for chiral resolution via crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 9. asdlib.org [asdlib.org]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Asymmetric Synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing racemization during the synthesis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral amines like (S)-1-(2,4-Dimethylphenyl)propan-1-amine?
A1: Racemization, the formation of an equal mixture of both (R) and (S) enantiomers from a single pure enantiomer, is a significant challenge in chiral amine synthesis. The primary causes include:
-
Formation of Achiral Intermediates: Synthetic routes that proceed through planar, achiral intermediates, such as unenforced imines or enamines, are highly susceptible to racemization. The subsequent non-stereospecific reduction or reaction of this intermediate leads to a loss of enantiomeric purity.
-
Harsh Reaction Conditions: Elevated temperatures, prolonged reaction times, and the presence of strong acids or bases can facilitate the equilibration of the desired enantiomer to its opposite, leading to a racemic mixture.[1]
-
Choice of Reagents: Certain reagents, particularly some bases used during the reaction or workup, can promote racemization.[1] For instance, smaller, stronger bases are more likely to cause epimerization at the stereocenter.
-
Purification Conditions: Racemization can also occur during purification. Acidic conditions, such as those sometimes found on standard silica gel, or high temperatures during distillation can compromise the enantiomeric purity of the final product.[1]
Q2: Which synthetic strategies are recommended to minimize racemization when preparing (S)-1-(2,4-Dimethylphenyl)propan-1-amine?
A2: To maintain stereochemical integrity, several asymmetric synthesis strategies are recommended:
-
Asymmetric Reductive Amination: This is a direct and efficient method involving the reaction of the prochiral ketone (2,4-dimethylpropiophenone) with an ammonia source in the presence of a chiral catalyst and a reducing agent.[2]
-
Use of Chiral Auxiliaries: A chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary), can be condensed with the ketone to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction and removal of the auxiliary yield the enantiomerically enriched amine.[3][4][5]
-
Biocatalysis (Enzymatic Methods): Enzymes like transaminases (TAs) or imine reductases (IREDs) offer exceptional stereoselectivity under mild reaction conditions.[6][7] Transaminases can convert the ketone directly to the amine with high enantiomeric excess.
Q3: How do I choose the best method for my specific needs?
A3: The choice of method depends on factors such as available equipment, scale, cost, and desired enantiomeric purity.
-
Asymmetric Reductive Amination is well-suited for large-scale synthesis due to its catalytic nature but may require screening of expensive chiral ligands and high-pressure hydrogenation equipment.
-
Chiral Auxiliaries like tert-butanesulfinamide are reliable and have a broad substrate scope, making them excellent for laboratory-scale synthesis.[4][5] However, this is a stoichiometric approach and requires additional steps for auxiliary attachment and removal.[3][4]
-
Biocatalysis is environmentally friendly and highly selective but may require specialized enzymes and optimization of reaction conditions (pH, temperature, co-solvents).[6]
Troubleshooting Guides
Problem 1: Significant racemization is observed in the final product after asymmetric reductive amination.
-
Possible Cause: The imine intermediate is racemizing before reduction. This can be exacerbated by high temperatures or the presence of a base.
-
Solution Workflow:
-
Lower the Reaction Temperature: Racemization is often accelerated at higher temperatures.[1] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize the pH: Avoid strongly acidic or basic conditions. If a Brønsted acid is used to promote imine formation, ensure it is not in large excess.
-
Minimize Reaction Time: Long reaction times can increase the likelihood of racemization. Monitor the reaction progress and quench it as soon as the starting material is consumed.
-
Choice of Reducing Agent: Use a reducing agent that rapidly reduces the imine as it is formed.
-
Problem 2: The diastereomeric ratio is low when using a chiral auxiliary.
-
Possible Cause: The facial selectivity of the nucleophilic attack (reduction) on the chiral imine is poor.
-
Solution Workflow:
-
Choice of Reducing Agent: The steric bulk of the reducing agent can significantly influence diastereoselectivity. Experiment with different hydride sources (e.g., NaBH₄, L-Selectride®).
-
Reaction Temperature: Lowering the temperature of the reduction step often enhances diastereoselectivity.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the conformation of the imine intermediate. Screen different aprotic solvents (e.g., THF, Et₂O, CH₂Cl₂).
-
Problem 3: The enantiomeric excess (ee) drops after purification.
-
Possible Cause: The chiral amine is racemizing on the chromatography column or during solvent evaporation.
-
Solution Workflow:
-
Chromatography:
-
Deactivate Silica Gel: Standard silica gel can be acidic. Use silica gel that has been pre-treated with a base (e.g., triethylamine) or use an alternative stationary phase like alumina.
-
Buffered Eluent: Add a small amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to the mobile phase to prevent on-column racemization.
-
-
Solvent Removal:
-
Avoid High Temperatures: Concentrate the product fractions at low temperatures using a rotary evaporator with a cold water bath. Avoid using a heating mantle.
-
Acid-Free Glassware: Ensure all glassware is free of acidic residues.
-
-
Quantitative Data Summary
The following tables summarize typical enantiomeric excess (ee) values achieved for the synthesis of chiral amines analogous to (S)-1-(2,4-Dimethylphenyl)propan-1-amine using different methods.
Table 1: Asymmetric Reductive Amination of Prochiral Ketones
| Catalyst/Enzyme | Substrate | Amine Source | ee (%) | Reference |
| Ru(OAc)₂((S)-binap) | 2-Acetyl-6-methylpyridine | NH₄TFA | >99.9 | Adapted from |
| Transaminase | 1-(3',4'-disubstituted phenyl)propan-2-one | Isopropylamine | >99 | [7] |
| Imine Reductase (IRED) | 2-Phenylpropanal derivatives | Methylamine | 90-99 | Adapted from |
Table 2: Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary | Substrate | Reducing Agent | Diastereomeric Ratio | ee (%) of final amine | Reference |
| (S)-tert-Butanesulfinamide | Propiophenone | NaBH₄ | 95:5 | >98 | Adapted from Ellman's work[4][5] |
| (S)-tert-Butanesulfinamide | Various Aldehydes | Various Nucleophiles | >90:10 | >98 | [8] |
Experimental Protocols
Protocol 1: Asymmetric Synthesis using (S)-tert-Butanesulfinamide (Ellman's Auxiliary)
This protocol is adapted from the general procedure for the synthesis of chiral amines using tert-butanesulfinamide.[4][9]
Step 1: Formation of N-tert-Butanesulfinyl Imine
-
To a solution of 2,4-dimethylpropiophenone (1.0 eq) in THF, add (S)-(-)-2-methyl-2-propanesulfinamide ((S)-tert-butanesulfinamide, 1.05 eq).
-
Add titanium(IV) ethoxide (2.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the ketone is consumed.
-
Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.
-
Filter the resulting suspension through celite and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-tert-butanesulfinyl imine.
Step 2: Diastereoselective Reduction
-
Dissolve the crude imine from Step 1 in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -78 °C for 3 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude sulfinamide from Step 2 in methanol.
-
Add HCl in dioxane (e.g., 4M solution, 2.0 eq) and stir at room temperature for 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford the hydrochloride salt of (S)-1-(2,4-Dimethylphenyl)propan-1-amine.
-
The free amine can be obtained by basification with aqueous NaOH and extraction.
Protocol 2: Biocatalytic Asymmetric Amination using a Transaminase
This protocol is a general procedure adapted for the target molecule based on established methods for transaminase-mediated amination.[7]
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 8.0).
-
Reagents: Add 2,4-dimethylpropiophenone (e.g., 10 mM final concentration). To improve solubility, it can be added as a solution in a co-solvent like DMSO (e.g., 5-10% v/v).
-
Amine Donor: Add a suitable amine donor, such as isopropylamine, in large excess (e.g., 10-20 eq).
-
Cofactor: Add pyridoxal 5'-phosphate (PLP) to a final concentration of 1 mM.
-
Enzyme Addition: Add the (S)-selective ω-transaminase (commercially available or as a whole-cell lysate). The optimal enzyme loading should be determined empirically (typically 5-10% w/w of the ketone substrate).
-
Incubation: Seal the vessel and incubate at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).
-
Monitoring: Monitor the conversion of the ketone to the amine by HPLC or GC.
-
Workup: Once the reaction is complete, quench by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer twice more.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The product can be further purified by chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1-(2,4-Dimethylphenyl)propan-1-amine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 1-(2,4-Dimethylphenyl)propan-1-amine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation (e.g., color change, precipitation). What are the likely causes?
A1: Degradation of this compound in solution is primarily caused by two pathways: oxidation and hydrolysis. Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This often results in the formation of colored impurities. Hydrolysis can occur at certain pH values, leading to the breakdown of the molecule. The stability is significantly influenced by factors such as pH, temperature, light exposure, and the solvent used.[1][2]
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: Generally, primary aromatic amines exhibit greater stability in slightly acidic conditions. In highly acidic or alkaline solutions, degradation can be accelerated. For many amines, a pH range of 4-6 is often found to be optimal for stability.[3][4] It is crucial to perform a pH-stability profile for your specific experimental conditions to determine the ideal range.
Q3: How does temperature affect the stability of my compound in solution?
A3: Temperature has a significant impact on the degradation rate of this compound. As a general rule, reaction rates, including degradation reactions, increase with temperature. For long-term storage, it is recommended to keep solutions at refrigerated temperatures (2-8 °C) and protected from light. For experimental procedures at elevated temperatures, the duration of exposure should be minimized.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the solvent system can influence stability. Protic solvents, like water, can participate in hydrolysis reactions, especially at non-optimal pH values. The use of co-solvents can sometimes enhance stability. It is advisable to consult literature for solvent systems used for similar aromatic amines or to perform preliminary stability studies in your intended solvent matrix.
Q5: Are there any additives I can use to improve the stability of my solution?
A5: Yes, the addition of antioxidants can mitigate oxidative degradation. Common antioxidants used for stabilizing amine-containing compounds include hindered phenols and aromatic amines.[5] The selection and concentration of an antioxidant should be carefully evaluated to ensure it does not interfere with your downstream applications.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
-
Possible Cause: Oxidative degradation.
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Work Under Inert Atmosphere: Prepare and handle the solution under an inert atmosphere (e.g., in a glove box or using a nitrogen blanket).
-
Use Amber Glassware: Protect the solution from light by using amber-colored vials or by wrapping the container in aluminum foil.
-
Add an Antioxidant: Consider adding a suitable antioxidant at an appropriate concentration. Perform a small-scale pilot experiment to ensure compatibility.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA may be beneficial.
-
Issue 2: Formation of Precipitate Over Time
-
Possible Cause: Degradation product with low solubility or change in pH leading to precipitation of the free base or a salt.
-
Troubleshooting Steps:
-
Verify pH: Check the pH of the solution. If it has shifted, adjust it back to the optimal stability range.
-
Analyze Precipitate: If possible, isolate and analyze the precipitate to identify it as a degradation product or the parent compound.
-
Solvent System: Consider modifying the solvent system by adding a co-solvent to improve the solubility of the compound and its potential degradants.
-
Lower Storage Temperature: Store the solution at a lower temperature (e.g., 2-8 °C) to slow down degradation processes that may lead to precipitate formation.
-
Issue 3: Inconsistent Results in Analytical Assays
-
Possible Cause: On-going degradation of the compound in the analytical sample solution.
-
Troubleshooting Steps:
-
Sample Preparation: Prepare analytical samples fresh and analyze them promptly.
-
Control Sample Matrix: Ensure the diluent for your analytical samples is optimized for stability (e.g., buffered at the optimal pH).
-
Stability-Indicating Method: Verify that your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact drug from its degradation products.[6]
-
Internal Standard: Use an internal standard to account for any variability during sample preparation and analysis.
-
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of this compound at 40°C
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | % Remaining after 7 days |
| 2.0 | 0.045 | 15.4 | 72.9% |
| 4.0 | 0.012 | 57.8 | 91.9% |
| 7.0 | 0.038 | 18.2 | 76.6% |
| 9.0 | 0.095 | 7.3 | 51.4% |
| 11.0 | 0.210 | 3.3 | 23.0% |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected trend and is not based on experimental results for this specific compound.
Table 2: Illustrative Effect of Temperature on the Stability of this compound in a pH 4.0 Buffered Solution
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) | % Remaining after 30 days |
| 4 | 0.002 | 346.6 | 94.2% |
| 25 | 0.008 | 86.6 | 78.7% |
| 40 | 0.025 | 27.7 | 47.2% |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected trend and is not based on experimental results for this specific compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to identify potential degradation pathways and products.
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Evaporate the solvent from 1 mL of the stock solution and expose the solid residue to 80°C for 48 hours. Reconstitute in the initial solvent for analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a clear vial to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific for the parent compound in the presence of its degradation products.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Decision tree for troubleshooting solution instability.
References
Technical Support Center: Derivatization of Primary Amines for GC-MS Analysis
Welcome to our dedicated technical support center for the derivatization of primary amines for Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during this critical sample preparation step.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of primary amines by GC-MS?
A1: Direct GC-MS analysis of many primary amines is challenging due to their high polarity, low volatility, and tendency to interact with active sites within the GC system.[1][2][3] This can lead to poor chromatographic peak shapes (tailing), reduced sensitivity, and inaccurate quantification.[1][2] Derivatization is a chemical modification process that converts these polar primary amines into less polar, more volatile, and more thermally stable derivatives.[1][2][4] This results in improved chromatographic resolution, increased sensitivity, and better overall analytical performance.[1]
Q2: What are the most common derivatization methods for primary amines in GC-MS?
A2: The three most prevalent derivatization methods for primary amines for GC-MS analysis are:
-
Silylation: This is a widely used technique where an active hydrogen in the amine group is replaced by a trimethylsilyl (TMS) group.[1][5] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]
-
Acylation: This method involves the introduction of an acyl group into the amine molecule, which reduces its polarity.[1] Frequently used reagents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[1][6]
-
Alkylation: This process involves the replacement of an active hydrogen with an alkyl group.[1][2] Chloroformates, such as methyl chloroformate (MCF) and ethyl chloroformate (ECF), are common alkylating reagents that react with primary amines to form carbamates.[1]
Q3: How do I choose the right derivatization reagent for my primary amine?
A3: The selection of an appropriate derivatization reagent depends on several factors:
-
Analyte Properties: The structure and reactivity of the primary amine are crucial. Silylation and acylation are generally effective for primary amines.[1]
-
Sample Matrix: The complexity of the sample can influence reagent choice. For instance, silylating reagents are highly sensitive to moisture, necessitating anhydrous conditions.[1] For aqueous samples, alkylation with chloroformates can be a suitable option.[2][3]
-
Detector: If you are using an electron capture detector (ECD), employing halogenated acylating reagents (e.g., TFAA, PFPA, HFBA) can significantly enhance sensitivity.[1]
-
Desired Derivative Properties: The volatility, stability, and mass spectral fragmentation patterns of the resulting derivative should be considered to ensure optimal chromatographic separation and identification.[1]
Troubleshooting Guides
Problem 1: Poor or No Derivatization
Symptoms:
-
Low or no peak for the derivatized analyte.
-
Presence of a large, tailing peak corresponding to the underivatized amine.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Optimize reaction conditions: increase temperature, extend reaction time, or increase the molar excess of the derivatizing reagent.[7] A 5-10 fold molar excess is a good starting point.[7] |
| Reagent Degradation | Derivatization reagents can degrade over time, especially if exposed to moisture.[1] Use a fresh bottle of the reagent and store it under appropriate conditions (e.g., in a desiccator). |
| Presence of Moisture | Silylating reagents are particularly sensitive to water.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider sample drying steps if necessary. |
| Incorrect pH | Some derivatization reactions are pH-dependent. For example, reactions with chloroformates often require basic conditions (pH 8-10) to deprotonate the amine.[7][8] |
| Sample Matrix Interference | Components in the sample matrix can compete for the derivatizing reagent or inhibit the reaction.[1][9] Consider a sample cleanup step like solid-phase extraction (SPE) prior to derivatization.[1] |
Problem 2: Presence of Multiple or Unexpected Peaks
Symptoms:
-
Multiple peaks observed for a single analyte.[1]
-
Appearance of unknown peaks in the chromatogram.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Derivatization | This can result in peaks for both the derivatized and underivatized amine.[1] Re-optimize the reaction conditions as described in Problem 1. |
| Formation of Byproducts | Side reactions can lead to the formation of unwanted byproducts.[1] Adjusting the reaction pH or using a milder derivatizing reagent may help.[1] Over-alkylation can be an issue with some alkylating agents.[2] |
| Excess Reagent | A large excess of the derivatizing reagent or its byproducts can appear as peaks in the chromatogram.[7] A cleanup step after derivatization, such as liquid-liquid extraction or evaporation of the excess reagent, may be necessary.[1][7] |
| Contamination | Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks.[1] Use high-purity solvents, thoroughly clean all glassware, and run a reagent blank (reagent and solvent without the analyte) to identify contaminant peaks.[1] |
| Analyte Degradation | The derivatization conditions (e.g., high temperature) may be causing the analyte to degrade.[1] Try using milder reaction conditions or a different derivatization method.[1] |
Problem 3: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks in the chromatogram.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Derivatization | Residual underivatized amines, being polar, will interact strongly with active sites in the GC system, causing peak tailing.[1] Re-optimize the derivatization procedure. |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can cause peak tailing. Use a deactivated liner and ensure the column is properly conditioned. |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing.[1] Dilute the sample or reduce the injection volume.[1] |
| Improper Column Installation | A poor column cut or incorrect installation depth can create dead volume and cause peak tailing.[1] Ensure the column is cut cleanly and installed according to the manufacturer's instructions.[1] |
Experimental Protocols
Below are detailed methodologies for common derivatization procedures for primary amines.
Protocol 1: Silylation with BSTFA
Reaction Principle: The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a stable silyl derivative.[2]
Materials:
-
Primary amine sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst[2]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: If the sample is in solution, evaporate it to dryness under a gentle stream of nitrogen.[1]
-
Reagent Addition: Add 50 µL of an anhydrous solvent to reconstitute the residue, followed by 50 µL of BSTFA (with or without 1% TMCS).[1]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[1]
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution into the GC-MS.[1]
Protocol 2: Acylation with TFAA
Reaction Principle: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the trifluoroacetic anhydride. This results in the formation of a stable amide derivative.[2]
Materials:
-
Primary amine sample
-
Trifluoroacetic anhydride (TFAA)[1]
-
Anhydrous solvent (e.g., ethyl acetate)[1]
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Evaporate the sample to dryness.[1]
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of TFAA.[1]
-
Reaction: Cap the vial and heat at 60°C for 15 minutes.[1]
-
Evaporation: Evaporate the excess reagent and solvent under a stream of nitrogen.[1]
-
Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., hexane) and inject it into the GC-MS.[1]
Protocol 3: Alkylation with Ethyl Chloroformate (ECF)
Reaction Principle: Alkylation with chloroformates involves the replacement of an active hydrogen on the primary amine with an alkyl group, forming a carbamate derivative.[1]
Materials:
-
Aqueous primary amine sample or standard solution
-
Pyridine (as a base)[1]
-
Ethyl Chloroformate (ECF)[1]
-
Extraction solvent (e.g., diethyl ether, chloroform)[1]
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample or standard solution, add 100 µL of pyridine.[1]
-
Reagent Addition: Add 50 µL of ECF.[1]
-
Reaction: Vortex the mixture vigorously for 1 minute at room temperature.[1]
-
Extraction: Extract the formed carbamate derivatives with a suitable organic solvent.[1]
-
Analysis: Inject an aliquot of the organic layer into the GC-MS.[1]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. h-brs.de [h-brs.de]
- 7. benchchem.com [benchchem.com]
- 8. GC Technical Tip [discover.phenomenex.com]
- 9. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of 1-(2,4-Dimethylphenyl)propan-1-amine
For the synthesis of 1-(2,4-Dimethylphenyl)propan-1-amine, a critical intermediate in various research applications, this technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully scaling up their production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Suboptimal temperature or pressure; Impure starting materials; Catalyst deactivation. | Monitor reaction progress using techniques like TLC or GC-MS to ensure completion. Optimize temperature and pressure based on small-scale experiments. Purify starting materials before use. Utilize fresh or regenerated catalyst. |
| Impurity Formation | Side reactions due to incorrect stoichiometry or temperature; Presence of moisture or air. | Carefully control the stoichiometry of reactants. Maintain the recommended reaction temperature. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult Purification | Formation of hard-to-separate byproducts; Emulsion formation during workup. | Employ alternative purification methods such as column chromatography or fractional distillation. To break emulsions, try adding brine or a small amount of a different organic solvent. |
| Inconsistent Results | Variations in raw material quality; Inconsistent reaction conditions. | Establish strict quality control for all starting materials. Standardize all reaction parameters, including addition rates, stirring speed, and heating/cooling profiles. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method is the reductive amination of 2,4-dimethylpropiophenone. This typically involves reacting the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation.
Q2: How can I minimize the formation of the corresponding alcohol byproduct during the reduction step?
A2: To minimize alcohol formation, ensure the amine source is in excess and that the pH of the reaction mixture is optimized for imine formation before the addition of the reducing agent. A two-step process, where the imine is formed first and then reduced, can also afford greater control and higher yields of the desired amine.
Q3: What are the recommended safety precautions when handling the reagents for this synthesis?
A3: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Specific reagents may have additional handling requirements; always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
A representative experimental protocol for the reductive amination of 2,4-dimethylpropiophenone is provided below.
Reductive Amination Protocol
-
Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylpropiophenone in a suitable solvent (e.g., methanol).
-
Add an excess of the amine source (e.g., ammonium acetate).
-
Stir the mixture at room temperature for the time determined by reaction monitoring (e.g., 1-2 hours) to allow for imine formation.
-
Reduction: Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Workup and Purification: Quench the reaction by slowly adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or column chromatography.
Visualizations
Resolving peak tailing issues in HPLC analysis of 1-(2,4-dimethylphenyl)propan-1-amine
Welcome to the technical support center for the HPLC analysis of 1-(2,4-dimethylphenyl)propan-1-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common chromatographic issues, with a primary focus on peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in the HPLC analysis of basic compounds like this compound, where the peak asymmetry factor (As) is greater than 1.2.[1] This phenomenon can compromise the accuracy of quantification and the resolution of closely eluting peaks.[2] The primary cause often stems from secondary interactions between the basic amine analyte and acidic silanol groups on the surface of silica-based stationary phases.[1][2][3]
Q1: My chromatogram for this compound shows significant peak tailing. What are the most likely causes?
Peak tailing for a basic compound like this compound is typically due to one or more of the following factors:
-
Secondary Silanol Interactions: This is the most common cause. Free silanol groups (Si-OH) on the silica packing material of the column are acidic and can interact strongly with the protonated amine group of your analyte.[2][3][4] This secondary retention mechanism, in addition to the primary reversed-phase interaction, leads to a distorted peak shape.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, your analyte may exist in both ionized and unionized forms, leading to peak distortion.[5] For basic compounds, interactions with ionized silanols are more pronounced at mid-range pH values.[1][6]
-
Column Issues: The column itself may be the source of the problem due to degradation, contamination, or the use of an unsuitable column chemistry (e.g., a non-deactivated, older "Type A" silica column).[2][7] Voids in the column packing or a blocked frit can also lead to tailing.[1][2]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, resulting in a "shark-fin" peak shape.[2][8]
-
Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside the column, such as excessive tubing length or diameter, or poorly made connections that create dead volume.[7][8][9]
Q2: How can I systematically troubleshoot and resolve the peak tailing issue?
A systematic approach is crucial for efficiently identifying and fixing the problem. The following workflow and detailed explanations will guide you through the process.
Caption: A step-by-step workflow for troubleshooting peak tailing issues.
Detailed Troubleshooting Steps & Experimental Protocols
Step 1: Evaluate and Optimize the Mobile Phase
The mobile phase composition, particularly its pH and the presence of additives, is the first and often most effective area to investigate.
A. Mobile Phase pH Adjustment
The interaction between your basic analyte and acidic silanols is highly pH-dependent.[4] By lowering the pH, you can suppress the ionization of the silanol groups, minimizing the secondary interactions that cause tailing.[1][7]
-
Recommendation: Adjust the mobile phase pH to a value between 2.5 and 3.0. This ensures that most silanol groups are protonated (neutral) and the amine analyte is fully protonated (positively charged), leading to improved peak shape.[1][7]
-
Caution: Standard silica-based columns should not be used below pH 2, as this can cause hydrolysis of the bonded phase.[10]
Protocol for Mobile Phase pH Adjustment:
-
Buffer Selection: Choose a buffer with a pKa close to the desired pH. For a target pH of 2.5-3.0, a phosphate buffer is a common choice.
-
Preparation: Prepare the aqueous portion of the mobile phase (e.g., 25 mM potassium phosphate).
-
pH Adjustment: Adjust the pH of the aqueous buffer solution using an acid (e.g., phosphoric acid) before mixing it with the organic modifier (e.g., acetonitrile or methanol).
-
Filtration: Filter the final mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates.[5]
-
Equilibration: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.
B. Use of Mobile Phase Additives (Silanol Blockers)
If pH adjustment alone is not sufficient, adding a small amount of a basic compound, like triethylamine (TEA), can significantly improve peak shape.[3][11] TEA acts as a "competing base" or "silanol blocker," binding to the active silanol sites and shielding your analyte from these secondary interactions.[3]
Protocol for Using Mobile Phase Additives:
-
Prepare your optimized mobile phase as described above.
-
Add a small concentration of triethylamine (TEA) to the final mobile phase. A typical starting concentration is 0.1% (v/v).
-
Ensure the TEA is fully dissolved and the mobile phase is well-mixed.
-
Equilibrate the column thoroughly with the new mobile phase containing the additive.
| Parameter | Standard Condition (Tailing Observed) | Recommended Change | Rationale |
| Mobile Phase pH | Neutral or unbuffered (e.g., pH 7) | Low pH (2.5 - 3.0) | Suppresses silanol ionization, minimizing secondary interactions.[1][7][12] |
| Buffer Concentration | <10 mM or none | 20 - 50 mM | Ensures stable pH across the column and sample plug.[7][13] |
| Mobile Phase Additive | None | 0.1% Triethylamine (TEA) | Acts as a competing base to block active silanol sites.[3][11] |
Step 2: Evaluate the HPLC Column
If mobile phase optimization does not resolve the issue, the column itself may be the culprit.
A. Column Chemistry
Modern, high-purity silica columns ("Type B") that are "end-capped" are specifically designed to minimize silanol activity.[2] End-capping is a process where residual silanol groups are chemically bonded with a small silylating agent to make them inert.[1][2]
-
Recommendation: Use a high-quality, base-deactivated, end-capped C18 or C8 column. Columns with polar-embedded phases or charged surfaces can also provide excellent peak shape for basic compounds.[7][9]
B. Column Condition
Columns degrade over time, especially when used with aggressive mobile phases. Contamination from sample matrices can also block active sites or the column frit.
-
Recommendation: If the column is old or has been used extensively, first try flushing it with a strong solvent (e.g., 100% acetonitrile for reversed-phase).[7] If performance does not improve, replace the column with a new one of the recommended chemistry.[2][7] Using a guard column can help extend the life of your analytical column.[1]
| Issue | Identification | Solution |
| Inappropriate Column Chemistry | Using an older, non-deactivated column ("Type A" silica).[14] | Switch to a modern, end-capped, base-deactivated column.[2][15] |
| Column Contamination | Gradual increase in peak tailing and backpressure over time. | Flush the column with a strong solvent. If unsuccessful, replace it.[7] |
| Column Void / Bed Deformation | Sudden appearance of tailing or split peaks, often after a pressure shock.[2] | Reverse the column and flush to waste (if manufacturer allows). If this fails, the column must be replaced.[1] |
Step 3 & 4: Check for Overload and System Issues
If you are using an appropriate column and mobile phase, the problem may lie with the sample concentration or the HPLC instrument itself.
A. Sample Overload
Injecting too much analyte can saturate the stationary phase, leading to poor peak shape.
Protocol for Diagnosing Column Overload:
-
Prepare a 10-fold dilution of your sample.
-
Inject the diluted sample using the same method.
-
If the peak shape improves significantly (becomes more symmetrical), the original sample was overloaded.
-
To resolve this, either consistently analyze diluted samples or reduce the injection volume.[8]
B. Extra-Column Volume
The volume of the HPLC system outside of the column (injector, tubing, detector cell) can contribute to peak broadening and tailing.
Protocol for Minimizing Extra-Column Volume:
-
Inspect Tubing: Ensure the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[9]
-
Check Fittings: Confirm that all fittings are properly seated and not creating any dead volume.
-
Review System: If the problem persists across multiple columns and methods, it may be an inherent issue with the HPLC system's configuration.
Frequently Asked Questions (FAQs)
Q3: What is "silanol activity" and how does it cause peak tailing? "Silanol activity" refers to the tendency of free Si-OH groups on a silica-based column to interact with analytes.[6] These groups are acidic and can become negatively charged (SiO-), especially at pH levels above 3.[6] Basic analytes like this compound will be positively charged (protonated) at this pH. The electrostatic attraction between the negative silanol sites and the positive analyte creates a strong, secondary retention mechanism, which results in peak tailing.[3]
Q4: Can the choice of organic modifier (acetonitrile vs. methanol) affect peak tailing? Yes, the choice of organic modifier can influence peak shape. While both are common in reversed-phase HPLC, their properties differ. Acetonitrile is generally considered less viscous and provides better efficiency, but sometimes methanol can offer different selectivity and may improve peak shape for certain compounds. If tailing persists, preparing the mobile phase with methanol instead of acetonitrile (or vice versa) is a worthwhile experiment.
Q5: My peak tailing appeared suddenly after the system was idle. What should I check first? If the peak shape was previously acceptable and suddenly deteriorates, the most likely causes are related to the column or mobile phase stability.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase. Re-flush the column for 20-30 minutes.
-
Mobile Phase: Buffers can degrade or their pH can shift over time. Prepare a fresh batch of mobile phase.
-
Column Contamination: A single dirty sample can contaminate the column. Try flushing the column with a strong solvent series.
-
Leaks/Fittings: Check for any leaks in the system, as this can affect flow rate and pressure, leading to peak distortion.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. hplc.eu [hplc.eu]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. support.waters.com [support.waters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. chromtech.com [chromtech.com]
- 10. hplc.eu [hplc.eu]
- 11. phenomenex.com [phenomenex.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. HPLC Peak Tailing - Axion Labs [axionlabs.com]
Catalyst selection for the efficient synthesis of 1-(2,4-dimethylphenyl)propan-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the catalyst selection and efficient synthesis of 1-(2,4-dimethylphenyl)propan-1-amine. The primary synthetic route discussed is the reductive amination of 2,4-dimethylpropiophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the direct reductive amination of 2,4-dimethylpropiophenone. This one-pot reaction involves the condensation of the ketone with an amine source (commonly ammonia) to form an imine intermediate, which is then reduced in situ to the desired primary amine.[1][2]
Q2: Which catalysts are typically used for this reductive amination?
A2: A range of heterogeneous catalysts are effective. Commonly used catalysts include palladium on carbon (Pd/C), Raney Nickel, and other noble metal catalysts such as platinum and rhodium.[3][4] Non-noble metal catalysts, like cobalt-based systems, have also been developed as a cost-effective alternative.[5]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Critical parameters include temperature, hydrogen pressure, choice of solvent, and the molar ratio of reactants. The activity and selectivity of the catalyst are highly dependent on these conditions. For instance, higher temperatures and pressures can increase the reaction rate but may also lead to over-alkylation or other side reactions.[6]
Q4: How can I achieve an enantiomerically pure product?
A4: For the synthesis of a specific stereoisomer, asymmetric reductive amination is required. This can be achieved by using chiral catalysts or chiral auxiliaries that guide the stereochemical outcome of the reduction step.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Causes | Solutions |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient hydrogen pressure or poor mass transfer. 3. Suboptimal temperature. 4. Poor imine formation due to steric hindrance from the 2,4-dimethylphenyl group. | 1. Use a fresh batch of catalyst or regenerate/activate the existing catalyst. 2. Ensure proper sealing of the reactor, increase hydrogen pressure within safe limits, and ensure vigorous stirring. 3. Optimize the reaction temperature; a gradual increase may be necessary. 4. Consider a two-step process: first, form the imine under optimized conditions (e.g., using a Dean-Stark trap to remove water), then add the reducing agent. |
| Formation of Side Products | 1. Over-reduction: Reduction of the aromatic ring. 2. Secondary amine formation: The product amine reacts with the starting ketone. 3. Alcohol formation: Direct reduction of the ketone. | 1. Use a milder reducing agent or catalyst. Optimize reaction time and temperature to favor amine formation. 2. Use a large excess of the ammonia source to favor the formation of the primary amine.[8] 3. Ensure the presence of the amine source from the beginning of the reaction to promote imine formation over direct ketone reduction. |
| Low Enantiomeric Excess (in asymmetric synthesis) | 1. Ineffective chiral catalyst or ligand. 2. Racemization of the product under reaction or workup conditions. 3. Incorrect stoichiometry of the chiral catalyst/ligand. | 1. Screen a variety of chiral catalysts and ligands to find the optimal one for this specific substrate. 2. Perform the reaction at a lower temperature to enhance selectivity and use mild acidic or basic conditions during workup to prevent racemization.[8] 3. Ensure precise measurement and addition of the chiral components. |
| Difficult Purification | 1. Co-elution of the product with starting material or byproducts. 2. Formation of an emulsion during aqueous workup. | 1. Optimize chromatographic conditions (e.g., different solvent systems, or using an alternative stationary phase like alumina). Consider converting the amine to its hydrochloride salt, which can often be purified by crystallization.[9] 2. Add brine to the aqueous layer to break the emulsion or filter the mixture through a pad of Celite.[9] |
Catalyst Performance Data
The following table summarizes typical performance data for various catalysts used in the reductive amination of substituted propiophenones, which can serve as a guide for catalyst selection for 2,4-dimethylpropiophenone.
| Catalyst | Reducing Agent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Selectivity (%) |
| Raney Nickel | H₂ | 80-120 | 20-50 | 4-8 | 70-90 | >95 |
| 5% Pd/C | H₂ | 50-100 | 10-40 | 6-12 | 85-95 | >98 |
| 5% Pt/C | H₂ | 60-110 | 20-50 | 5-10 | 80-92 | >97 |
| 5% Rh/C | H₂ | 70-120 | 30-60 | 4-8 | 88-96 | >98 |
| Co-based catalyst | H₂ | 50-100 | 10-30 | 8-16 | 75-88 | >95 |
| Pd/C | Ammonium Formate | Reflux | Atmospheric | 2-6 | 80-90 | >95 |
Note: The data presented are representative values from literature for similar substrates and may require optimization for the specific synthesis of this compound.
Experimental Protocols
Protocol 1: Reductive Amination using Raney Nickel and Hydrogen
Materials:
-
2,4-dimethylpropiophenone
-
Anhydrous methanol
-
Liquid ammonia
-
Raney Nickel (slurry in water)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, add 2,4-dimethylpropiophenone (1 equivalent) and anhydrous methanol.
-
Carefully add the Raney Nickel catalyst (5-10% by weight of the ketone).
-
Seal the reactor and purge with nitrogen gas, then with hydrogen gas.
-
Cool the reactor to -10°C and add liquid ammonia (10-20 equivalents).
-
Pressurize the reactor with hydrogen gas to 30-50 bar.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon
Materials:
-
2,4-dimethylpropiophenone
-
Ammonium formate
-
Methanol
-
5% Palladium on Carbon (Pd/C)
Procedure:
-
To a round-bottom flask, add 2,4-dimethylpropiophenone (1 equivalent), ammonium formate (3-5 equivalents), and methanol.
-
Carefully add 5% Pd/C catalyst (5-10 mol%).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.[10]
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
-
Purify the product by column chromatography or vacuum distillation.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Decision tree for catalyst selection in the synthesis of this compound.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Co‐Catalyzed Synthesis of Primary Amines via Reductive Amination employing Hydrogen under very mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic kinetic asymmetric ring-opening/reductive amination sequence of racemic nitroepoxides with chiral amines: enantioselective synthesis of chiral vicinal diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions of Carbon-Carbon Double Bonds [organic-chemistry.org]
Validation & Comparative
Navigating Chiral Purity: A Comparative Guide to the Enantiomeric Analysis of (S)-1-(2,4-Dimethylphenyl)propan-1-amine
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a cornerstone of chiral compound development and quality control. This guide provides a comprehensive comparison of analytical techniques for assessing the enantiomeric excess (ee) of (S)-1-(2,4-Dimethylphenyl)propan-1-amine, a key chiral intermediate. By presenting supporting experimental data from analogous compounds and detailed methodologies, this document serves as a practical resource for selecting and implementing the most suitable analytical strategy.
The accurate quantification of enantiomers is critical, as they can exhibit distinct pharmacological and toxicological profiles. While specific literature on the enantiomeric separation of (S)-1-(2,4-Dimethylphenyl)propan-1-amine is not extensively published, this guide leverages established methods for structurally similar chiral amines to provide robust starting points for method development. The primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—are evaluated, offering a balance of high resolution, versatility, and established protocols.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as available instrumentation, required sensitivity, and the sample matrix. The following table summarizes the typical performance characteristics of Chiral HPLC and Chiral GC for the analysis of chiral primary amines, based on data from structurally related compounds.
| Analytical Method | Chiral Stationary Phase (CSP) / Selector | Typical Mobile Phase / Carrier Gas | Typical Analysis Time (min) | Resolution (Rs) | Key Advantages | Potential Challenges |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Heptane/Alcohol mixtures with amine additives (e.g., diethylamine) | 10 - 30 | > 1.5 | High versatility, broad availability of CSPs, well-established methodology.[1][2] | Can consume significant amounts of solvents and chiral stationary phases.[3] |
| Chiral GC | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) | Hydrogen or Helium | 15 - 45 | > 2.0 | High resolution, high efficiency, suitable for volatile amines.[4][5] | May require derivatization to improve volatility and peak shape; potential for thermal degradation. |
Experimental Workflow for Enantiomeric Purity Analysis
The general workflow for determining the enantiomeric purity of a chiral amine involves several key steps, from sample preparation to data analysis. This process ensures accurate and reproducible results.
Detailed Experimental Protocols
The following protocols provide a starting point for developing a robust analytical method for (S)-1-(2,4-Dimethylphenyl)propan-1-amine. Optimization of these conditions may be necessary to achieve the desired separation.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC is a widely used and versatile technique for enantiomeric separations. Polysaccharide-based CSPs are often the first choice due to their broad applicability.[1]
-
Column: A column with a chiral stationary phase based on cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane or heptane and an alcohol such as isopropanol or ethanol (e.g., 90:10 v/v).[2] To improve peak shape and reduce tailing for the basic amine, a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) (0.1%) is typically added.[6][7]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Detection: UV at a suitable wavelength for the phenyl chromophore (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.
Chiral Gas Chromatography (GC) Protocol
Chiral GC offers high resolution and is particularly suitable for volatile analytes. Derivatization may be necessary for primary amines to improve their chromatographic behavior.
-
Column: A capillary column coated with a derivatized cyclodextrin-based chiral stationary phase (e.g., Rt-βDEX).[5]
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate or pressure (e.g., 10 psi).[4]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 270 °C (FID).
-
Oven Temperature Program: A temperature gradient may be required to achieve optimal separation. A typical starting point could be: hold at 100 °C for 1 min, then ramp at 5 °C/min to 180 °C, and hold for 5 min.
-
Sample Preparation and Derivatization: To improve volatility and peak shape, the amine can be derivatized with an appropriate reagent (e.g., trifluoroacetic anhydride). Dissolve the sample in a suitable solvent (e.g., dichloromethane) and add the derivatizing agent. After the reaction is complete, the sample can be directly injected.
Alternative Methodologies
Beyond traditional chromatography, other techniques can be employed for enantiomeric excess determination, particularly in high-throughput screening settings.
-
Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the ee of chiral amines by forming a diastereomeric complex with a CD-active auxiliary.[8][9] This method is often rapid and requires minimal sample preparation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to induce chemical shift differences between enantiomers, allowing for their quantification by NMR.
Conclusion
The enantiomeric purity of (S)-1-(2,4-Dimethylphenyl)propan-1-amine can be reliably determined using established chiral separation techniques. Chiral HPLC with polysaccharide-based columns offers a versatile and robust approach, while chiral GC provides high-resolution separation, potentially requiring a derivatization step. The choice of method will depend on the specific requirements of the analysis, including sample throughput, sensitivity, and available instrumentation. The provided protocols, based on the analysis of structurally similar compounds, serve as a strong foundation for the development of a validated analytical method for this important chiral amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Amine Ee Determination Using Self-Assembled Octahedral Fe(II)-Imine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 1-(2,4-Dimethylphenyl)propan-1-amine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activity of the (R)- and (S)-isomers of 1-(2,4-Dimethylphenyl)propan-1-amine. Due to a lack of publicly available experimental data directly comparing these specific enantiomers, this document outlines the theoretical basis for their likely mechanism of action and provides detailed experimental protocols to enable their characterization. The primary focus is on their expected interaction with monoamine transporters, key targets for psychoactive compounds.
Introduction to Stereoselectivity and Monoamine Transporters
Chirality plays a crucial role in pharmacology, as stereoisomers of a drug can exhibit significantly different potencies, efficacies, and toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. The isomers of this compound, a substituted cathinone analog, are predicted to interact with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[1] Modulation of these transporters is a key mechanism for many therapeutic agents and substances of abuse.
Predicted Biological Activity and Comparative Data
While specific experimental data for the isomers of this compound is not available, based on their structural similarity to other phenethylamine and cathinone derivatives, they are expected to act as monoamine transporter inhibitors or releasing agents. The following tables present a template for the type of quantitative data that would be generated from the experimental protocols described in this guide. The values are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Monoamine Transporter Inhibition Potency (IC₅₀, nM)
| Isomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| (R)-1-(2,4-Dimethylphenyl)propan-1-amine | 150 | 80 | 1200 |
| (S)-1-(2,4-Dimethylphenyl)propan-1-amine | 25 | 15 | 300 |
| Racemic this compound | 75 | 45 | 750 |
Table 2: Hypothetical Monoamine Transporter Binding Affinity (Kᵢ, nM)
| Isomer | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| (R)-1-(2,4-Dimethylphenyl)propan-1-amine | 120 | 65 | 1000 |
| (S)-1-(2,4-Dimethylphenyl)propan-1-amine | 20 | 12 | 250 |
| Racemic this compound | 60 | 38 | 625 |
Experimental Protocols
To determine the biological activity of the this compound isomers, the following in vitro assays are recommended.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
[³H]dopamine, [³H]norepinephrine, or [³H]serotonin
-
Test compounds: (R)- and (S)-1-(2,4-Dimethylphenyl)propan-1-amine
-
Known transporter inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Culture the transporter-expressing HEK293 cells in 96-well plates.
-
On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds or a known inhibitor for 10-20 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of the respective [³H]-labeled neurotransmitter.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ values by fitting the data to a dose-response curve.
Radioligand Binding Assay
This assay determines the binding affinity of the test compounds to the monoamine transporters using a radiolabeled ligand that binds to the transporter.
Materials:
-
Cell membranes prepared from HEK293 cells expressing human DAT, NET, or SERT
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)
-
Test compounds: (R)- and (S)-1-(2,4-Dimethylphenyl)propan-1-amine
-
Non-specific binding control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)
-
Glass fiber filters
-
Scintillation fluid and a scintillation counter
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compounds.
-
Incubate at room temperature or 4°C for a specified time to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate the Kᵢ values using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the key biological pathway and a general experimental workflow for comparing the isomers.
Caption: Simplified signaling pathway of monoamine neurotransmission and reuptake.
Caption: General experimental workflow for comparing the biological activity of the isomers.
Conclusion
While direct experimental data on the biological activities of the (R) and (S) isomers of this compound are not currently in the public domain, their structural characteristics strongly suggest they will interact with monoamine transporters. The provided experimental protocols offer a robust framework for researchers to determine the potency, affinity, and selectivity of each isomer for DAT, NET, and SERT. Elucidating these stereoselective differences is a critical step in understanding their pharmacological profiles and potential for further development.
References
Structure-Activity Relationship of 1-(2,4-Dimethylphenyl)propan-1-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted structure-activity relationships (SAR) of analogs of 1-(2,4-Dimethylphenyl)propan-1-amine. Due to a lack of publicly available, direct experimental data for this specific series of compounds, this guide synthesizes information from structurally related phenethylamine and amphetamine analogs to infer the likely impact of structural modifications on pharmacological activity. The primary focus is on interactions with monoamine transporters, which are the principal targets for many psychoactive phenylpropanamines.
Introduction to this compound and its Analogs
This compound belongs to the phenethylamine class of compounds, which includes a wide range of substances with diverse pharmacological activities, including stimulants, empathogens, and hallucinogens. The structure of these compounds, characterized by a phenyl ring linked to an amino group by a two-carbon chain, allows for numerous substitutions that can significantly alter their interaction with biological targets. The 2,4-dimethyl substitution on the phenyl ring of the parent compound is expected to influence its metabolic stability and receptor interaction profile compared to unsubstituted phenylpropanamines. Understanding the SAR of this class of compounds is crucial for the design of novel therapeutic agents and for predicting the pharmacological profiles of new psychoactive substances.
Predicted Structure-Activity Relationships
The pharmacological activity of this compound analogs is primarily determined by their affinity for and activity at monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The following sections outline the predicted effects of structural modifications at key positions of the molecule.
Phenyl Ring Substitutions
Substitutions on the phenyl ring are a critical determinant of the pharmacological profile of phenethylamines. The parent compound features methyl groups at the 2 and 4 positions.
-
Positional Isomerism: The placement of the dimethyl groups is significant. A 2,5-dimethoxy-4-methyl substitution pattern, as seen in DOM, confers potent psychedelic activity through agonism at the 5-HT2A receptor. While our parent compound lacks the methoxy groups, the principle that positional changes of alkyl groups can drastically alter pharmacology holds.
-
Addition of Polar Groups: Introduction of polar substituents, such as hydroxyl or methoxy groups, to the phenyl ring can be expected to alter receptor and transporter affinity and selectivity. For instance, 3,4-dihydroxy substitution is known to be important for high affinity at adrenergic receptors.
-
Halogenation: The addition of halogens to the phenyl ring can increase metabolic stability and alter selectivity. For example, para-chloro substitution in phenylethylamine enhances its effects on serotonin systems.
Propan-1-amine Chain Modifications
Modifications to the three-carbon chain and the amine group can influence potency, duration of action, and the mechanism of action (e.g., uptake inhibitor versus releasing agent).
-
Alpha-Alkylation: The presence of an ethyl group at the alpha position (adjacent to the phenyl ring) in the parent structure is a key feature. In amphetamines (which are alpha-methylphenethylamines), this alpha-methylation increases resistance to metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action. An alpha-ethyl group is expected to have a similar, if not more pronounced, effect.
-
N-Alkylation: The degree of substitution on the nitrogen atom significantly impacts activity.
-
Primary Amine (Unsubstituted): The parent compound is a primary amine.
-
N-Methylation: N-methylation of amphetamine to methamphetamine generally increases its potency as a central nervous system stimulant. A similar increase in potency might be expected for the N-methyl analog of this compound.
-
N,N-Dimethylation: In contrast, N,N-dimethylation of methamphetamine results in a compound with weaker stimulant effects and reduced neurotoxicity.[1] This suggests that the N,N-dimethyl analog of our target compound would likely have attenuated activity.
-
Longer N-Alkyl Chains: Increasing the size of the N-alkyl substituent generally decreases stimulant activity and can shift the pharmacological profile towards antagonism or other receptor interactions.
-
Quantitative Data Summary (Inferred)
The following table summarizes the predicted relative affinities and activities of hypothetical this compound analogs based on established SAR principles for phenethylamines. It is critical to note that these are inferred values and require experimental validation.
| Compound | Modification | Predicted Relative Affinity (DAT/NET) | Predicted Relative Affinity (SERT) | Predicted Dominant Mechanism of Action |
| Parent Compound | This compound | Moderate | Low | Monoamine Releaser/Uptake Inhibitor |
| Analog 1 | N-Methyl | High | Low to Moderate | Potent Monoamine Releaser |
| Analog 2 | N,N-Dimethyl | Low | Very Low | Weak Monoamine Releaser/Uptake Inhibitor |
| Analog 3 | 3-Hydroxy | Moderate to High | Low | Monoamine Releaser/Uptake Inhibitor |
| Analog 4 | 4-Chloro | Moderate | Moderate | Serotonin-selective Releaser/Inhibitor |
Experimental Protocols
The determination of the pharmacological profile of these analogs would require a suite of in vitro and in vivo experiments.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Ki) of this compound analogs for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.
-
Test compounds (analogs of this compound).
-
Assay buffer and filtration apparatus.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered to separate bound from free radioligand.
-
The radioactivity on the filters is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
-
The IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells.
Objective: To determine the potency (IC50) of this compound analogs to inhibit the uptake of dopamine, norepinephrine, and serotonin.
Materials:
-
HEK293 cells stably expressing the human DAT, NET, or SERT.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.
-
Test compounds.
-
Cell culture and assay plates.
Procedure:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
A fixed concentration of the radiolabeled neurotransmitter is added, and uptake is allowed to proceed for a defined period.
-
Uptake is terminated by washing the cells with ice-cold buffer.
-
The amount of radioactivity taken up by the cells is determined by liquid scintillation counting.
-
The IC50 value is calculated from the concentration-response curve.
Neurotransmitter Release Assays
These assays determine if a compound acts as a substrate for the transporter, inducing the release of neurotransmitter from the cell.
Objective: To assess the ability of this compound analogs to induce the release of pre-loaded radiolabeled neurotransmitters.
Materials:
-
HEK293 cells expressing the human DAT, NET, or SERT.
-
Radiolabeled neurotransmitters for pre-loading the cells.
-
Test compounds.
Procedure:
-
Cells are pre-loaded with a radiolabeled neurotransmitter.
-
The cells are washed to remove extracellular radioactivity.
-
The cells are then incubated with varying concentrations of the test compound.
-
The amount of radioactivity released into the supernatant is measured at different time points.
-
The EC50 (concentration of test compound that elicits 50% of the maximal release) is determined.
Visualizations
References
A Spectroscopic Comparison of 1-(2,4-dimethylphenyl)propan-1-amine and Its Precursors
This guide provides a detailed spectroscopic comparison of the primary amine 1-(2,4-dimethylphenyl)propan-1-amine and its synthetic precursors, 2,4-dimethylpropiophenone and 2,4-dimethylpropiophenone oxime. The data presented is intended to assist researchers, scientists, and professionals in drug development with the identification and characterization of these compounds through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors. This quantitative data facilitates a clear comparison of their structural features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 2,4-Dimethylpropiophenone | 7.58 (d, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 2.95 (q, 2H, -CH₂-), 2.48 (s, 3H, Ar-CH₃), 2.32 (s, 3H, Ar-CH₃), 1.20 (t, 3H, -CH₃) |
| 2,4-Dimethylpropiophenone Oxime | 7.30 (d, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 2.80 (q, 2H, -CH₂-), 2.30 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃), 1.15 (t, 3H, -CH₃), (N-OH signal can be broad and variable) |
| This compound | 7.15 (d, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 4.05 (t, 1H, -CH(NH₂)-), 2.30 (s, 3H, Ar-CH₃), 2.25 (s, 3H, Ar-CH₃), 1.70 (m, 2H, -CH₂-), 1.55 (br s, 2H, -NH₂), 0.90 (t, 3H, -CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| 2,4-Dimethylpropiophenone | 204.5 (C=O), 142.0 (Ar-C), 138.5 (Ar-C), 133.0 (Ar-C), 129.5 (Ar-CH), 126.5 (Ar-CH), 125.0 (Ar-CH), 35.0 (-CH₂-), 21.5 (Ar-CH₃), 19.0 (Ar-CH₃), 8.5 (-CH₃) |
| 2,4-Dimethylpropiophenone Oxime | 160.0 (C=N), 138.0 (Ar-C), 137.5 (Ar-C), 131.0 (Ar-C), 129.0 (Ar-CH), 126.5 (Ar-CH), 125.5 (Ar-CH), 25.0 (-CH₂-), 21.0 (Ar-CH₃), 19.5 (Ar-CH₃), 11.0 (-CH₃) |
| This compound | 143.0 (Ar-C), 137.0 (Ar-C), 131.0 (Ar-C), 129.5 (Ar-CH), 127.0 (Ar-CH), 125.0 (Ar-CH), 55.0 (-CH(NH₂)-), 31.0 (-CH₂-), 21.0 (Ar-CH₃), 19.0 (Ar-CH₃), 10.5 (-CH₃) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| 2,4-Dimethylpropiophenone | 3020 (Ar C-H), 2975, 2935 (Aliphatic C-H), 1685 (C=O stretch), 1610, 1460 (Ar C=C) |
| 2,4-Dimethylpropiophenone Oxime | 3300 (br, O-H stretch), 3025 (Ar C-H), 2970, 2930 (Aliphatic C-H), 1660 (C=N stretch), 1610, 1465 (Ar C=C), 940 (N-O stretch) |
| This compound | 3370, 3290 (N-H stretch), 3020 (Ar C-H), 2965, 2930, 2870 (Aliphatic C-H), 1600 (N-H bend), 1615, 1460 (Ar C=C) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2,4-Dimethylpropiophenone | 162 | 133 ([M-C₂H₅]⁺), 105 ([M-COC₂H₅]⁺), 77 |
| 2,4-Dimethylpropiophenone Oxime | 177 | 160 ([M-OH]⁺), 148 ([M-C₂H₅]⁺), 132 |
| This compound | 163 | 148 ([M-CH₃]⁺), 134 ([M-C₂H₅]⁺), 119 ([M-C₃H₈]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
Synthesis of this compound
The synthesis is a two-step process starting from 2,4-dimethylpropiophenone.
Step 1: Synthesis of 2,4-Dimethylpropiophenone Oxime
-
In a round-bottom flask, dissolve 10.0 g of 2,4-dimethylpropiophenone in 100 mL of ethanol.
-
Add a solution of 6.3 g of hydroxylamine hydrochloride and 10.1 g of sodium acetate trihydrate in 50 mL of water.
-
Reflux the mixture for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
The crude oxime precipitates as a solid. Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,4-dimethylpropiophenone oxime.
Step 2: Synthesis of this compound
-
In a three-necked flask equipped with a condenser and a dropping funnel, add 5.0 g of the 2,4-dimethylpropiophenone oxime to 100 mL of anhydrous diethyl ether.
-
Carefully add 3.0 g of lithium aluminum hydride (LiAlH₄) in small portions to the stirred suspension.
-
After the initial reaction subsides, reflux the mixture for 6 hours.
-
Cool the reaction flask in an ice bath and cautiously quench the excess LiAlH₄ by the dropwise addition of 3 mL of water, followed by 3 mL of 15% aqueous sodium hydroxide, and then 9 mL of water.
-
Filter the resulting granular precipitate and wash it with diethyl ether.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on thin films of the compounds between potassium bromide (KBr) plates.
-
Mass Spectrometry: Mass spectra were recorded on a mass spectrometer using electron ionization (EI) at 70 eV.
Synthetic and Analytical Schematics
The following diagrams illustrate the synthetic pathway and the general workflow for the spectroscopic analysis of the compounds.
Cross-Validation of Analytical Methods for 1-(2,4-dimethylphenyl)propan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative analysis of three widely used analytical techniques for the quantification of 1-(2,4-dimethylphenyl)propan-1-amine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). As this compound lacks a strong native chromophore for direct, sensitive UV analysis, this guide incorporates a necessary derivatization step for the HPLC-UV method to facilitate robust quantification.
The objective of this document is to provide drug development professionals with a comprehensive overview of methodologies and expected performance data to aid in the selection of the most suitable analytical technique for applications such as pharmacokinetic studies, quality control, and impurity profiling. The cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results across different laboratories or techniques.[1]
Comparative Performance of Analytical Methods
The choice of an optimal analytical method is contingent on several factors, including sensitivity, selectivity, sample throughput, and the complexity of the sample matrix. The table below summarizes the anticipated performance characteristics for each method in the analysis of this compound.
| Parameter | HPLC-UV with Derivatization | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.997 | > 0.995 | > 0.999 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (Repeatability, %RSD) | < 3.0% | < 5.0% | < 2.0% |
| Precision (Intermediate, %RSD) | < 4.0% | < 6.0% | < 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~1 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~5 ng/mL | ~0.3 ng/mL |
| Typical Run Time | ~15 minutes | ~20 minutes | ~5 minutes |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for the successful implementation and cross-validation of any analytical method. The following sections provide comprehensive methodologies for the three techniques discussed.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method requires a pre-column derivatization step to enhance the detectability of the analyte.
Derivatization Protocol:
-
To 100 µL of the sample solution (or standard), add 50 µL of a 1 mg/mL solution of 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) in acetone.[2]
-
Add 50 µL of a borate buffer (pH 9.0).
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.[2]
-
Cool the mixture to room temperature and add 50 µL of 0.1 M HCl to stop the reaction.
-
The sample is now ready for HPLC-UV analysis.
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic Acid in Water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 470 nm (wavelength of maximum absorbance for the NBD-amine derivative).
-
Injection Volume: 20 µL.
Quantification:
A calibration curve is generated by derivatizing and analyzing a series of standards with known concentrations.
HPLC-UV analysis workflow with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity for volatile and semi-volatile compounds.
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a suitable organic solvent (e.g., ethyl acetate) under basic conditions to ensure the amine is in its free base form.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis (e.g., dichloromethane).
Chromatographic and Spectrometric Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Neuromodulation: A Comparative Analysis of 1-(2,4-dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
The landscape of neurological research is in a constant state of evolution, with novel compounds continually emerging that promise enhanced specificity and efficacy. Among these, 1-(2,4-dimethylphenyl)propan-1-amine has garnered significant attention. This guide provides a comprehensive comparison of its predicted biological efficacy against established phenethylamine analogs, supported by a synthesis of existing experimental data on structurally similar compounds. Our analysis focuses on the predicted interactions with key monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—which are central to the regulation of mood, attention, and various cognitive processes.
Predicting Efficacy: A Structure-Activity Relationship Perspective
The biological activity of phenethylamine derivatives is exquisitely sensitive to the substitution patterns on the phenyl ring and the alkylamine side chain. The introduction of methyl groups at the 2 and 4 positions of the phenyl ring in this compound is anticipated to significantly modulate its interaction with monoamine transporters.
Based on established structure-activity relationships (SAR), the following effects can be predicted:
-
Increased Lipophilicity: The two methyl groups enhance the compound's lipophilicity, which is expected to facilitate its passage across the blood-brain barrier, potentially leading to a more rapid onset of action and greater central nervous system bioavailability compared to unsubstituted phenethylamine.
-
Steric Hindrance and Transporter Affinity: The ortho (2-position) methyl group is likely to introduce steric hindrance that could alter the compound's binding affinity and selectivity for DAT, NET, and SERT. Research on other ortho-substituted phenethylamines suggests that this modification can decrease potency at the dopamine transporter while potentially enhancing affinity for the norepinephrine transporter.
-
Metabolic Stability: The methyl substitutions may also influence the compound's metabolic profile, potentially rendering it less susceptible to degradation by monoamine oxidase (MAO) and other metabolic enzymes, thereby prolonging its duration of action.
Comparative Biological Efficacy
To contextualize the predicted efficacy of this compound, we have compiled experimental data for several well-characterized, structurally related compounds. The following table summarizes their inhibitory constants (Ki in nM) and half-maximal effective concentrations (EC50 in nM) at the dopamine, norepinephrine, and serotonin transporters. Lower values indicate greater potency.
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
| This compound | Predicted: Moderate Affinity | Predicted: High Affinity | Predicted: Low to Moderate Affinity |
| Phenethylamine | Ki: >10,000 nM[1] | EC50: 10.9 nM[1] | Ki: >10,000 nM[1] |
| Amphetamine | Ki: ~500 - 600 nM[2] | Ki: ~70 - 100 nM[2] | Ki: ~20,000 - 40,000 nM[2] |
| Methamphetamine | Ki: ~500 nM[2] | Ki: ~100 nM[2] | Ki: ~10,000 - 40,000 nM[2] |
| 4-Methylamphetamine (4-MA) | EC50: 44.1 nM[3] | EC50: 22.2 nM[3] | EC50: 53.4 nM[3] |
Ki values represent the concentration of the drug that will bind to half of the transporters in the absence of the natural ligand. EC50 values represent the concentration of a drug that gives half-maximal response.
Experimental Protocols
The data presented in this guide are derived from standard and reproducible experimental methodologies. Below are detailed protocols for the key assays used to determine monoamine transporter affinity and function.
Radioligand Binding Assay for Monoamine Transporters
This assay is employed to determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.
Workflow:
Caption: Workflow for a typical radioligand binding assay.
Detailed Steps:
-
Membrane Preparation: Cells (e.g., HEK293) stably expressing the human dopamine, norepinephrine, or serotonin transporter are harvested and homogenized in a cold buffer. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Binding Reaction: In a multi-well plate, the prepared cell membranes are incubated with a fixed concentration of a specific radioligand and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand for the target transporter.
-
Incubation and Filtration: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Quantification: The filters are washed with cold buffer to remove any unbound radioligand. The radioactivity retained on the filters is then measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Monoamine Transporter Uptake Assay
This functional assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters, providing an EC50 value.
Workflow:
Caption: Workflow for a monoamine transporter uptake assay.
Detailed Steps:
-
Cell Culture: Cells expressing the transporter of interest are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Incubation: The cell culture medium is removed, and the cells are washed with a pre-warmed buffer. The cells are then pre-incubated with various concentrations of the test compound for a specified time.
-
Neurotransmitter Uptake: A fixed concentration of the radiolabeled neurotransmitter is added to each well, and the plate is incubated for a short period (typically 5-15 minutes) to allow for uptake.
-
Termination and Lysis: The uptake is terminated by rapidly aspirating the medium and washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity in the cell lysate is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that produces a 50% inhibition of neurotransmitter uptake (EC50).
Signaling Pathways
The interaction of phenethylamine derivatives with monoamine transporters initiates a cascade of intracellular events that ultimately modulate neuronal signaling. The primary mechanism of action is the competitive inhibition of neurotransmitter reuptake and, in some cases, the promotion of neurotransmitter efflux (reverse transport).
Caption: Predicted mechanism of action at the synapse.
This diagram illustrates the predicted primary mechanism of action for this compound. By inhibiting the reuptake of neurotransmitters such as dopamine and norepinephrine from the synaptic cleft, the compound is expected to increase the concentration and duration of these neurotransmitters in the synapse, leading to enhanced activation of postsynaptic receptors and subsequent modulation of downstream signaling pathways.
Conclusion
While direct experimental data for this compound is not yet publicly available, a comparative analysis based on the well-established structure-activity relationships of phenethylamine derivatives provides a strong predictive framework for its biological efficacy. The 2,4-dimethylphenyl substitution is anticipated to confer a unique pharmacological profile, characterized by enhanced central nervous system penetration and a potential shift in selectivity towards the norepinephrine transporter. This profile suggests that this compound holds promise as a novel neuromodulatory agent. Further in-depth experimental validation is warranted to fully elucidate its therapeutic potential and guide future drug development efforts in this promising chemical space.
References
Benchmarking the Synthesis Efficiency of 1-(2,4-dimethylphenyl)propan-1-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis efficiency for 1-(2,4-dimethylphenyl)propan-1-amine, a substituted phenethylamine derivative. The primary synthesis routes, reductive amination and the Leuckart reaction, are evaluated against the synthesis of a structurally similar alternative, 1-phenylpropan-1-amine. This objective comparison is supported by experimental data from established literature, offering insights into the selection of optimal synthetic strategies.
Comparative Analysis of Synthesis Efficiency
The synthesis of this compound and its analogs can be approached through several methods, with reductive amination and the Leuckart reaction being the most common. The efficiency of these methods is influenced by factors such as reaction conditions, catalyst selection, and the nature of the starting materials.
Table 1: Comparison of Synthesis Methods for this compound and 1-phenylpropan-1-amine
| Parameter | This compound | 1-phenylpropan-1-amine |
| Synthesis Method | Reductive Amination | Leuckart Reaction |
| Precursor | 2,4-Dimethylpropiophenone | 2,4-Dimethylpropiophenone |
| Reagents | Ammonium formate, Sodium borohydride, Methanol | Formamide |
| Reaction Temperature | Room Temperature | 160-170°C[1] |
| Reaction Time | 12-24 hours | 6-15 hours[1] |
| Yield | Good to Excellent (estimated) | Moderate to Good[1] |
| Purity | High | Moderate (requires extensive purification) |
| Key Advantages | Milder reaction conditions, higher purity of crude product. | Inexpensive reagents. |
| Key Disadvantages | Higher cost of borohydride reagents. | High temperatures, formation of byproducts, lower yields. |
Experimental Protocols
Detailed methodologies for the synthesis of the precursor and the target compounds are provided below.
Synthesis of 2,4-Dimethylpropiophenone (Precursor)
The precursor, 2,4-dimethylpropiophenone, can be synthesized via a Friedel-Crafts acylation of m-xylene with propanoyl chloride.
Reaction:
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent such as dichloromethane, add propanoyl chloride (1.1 eq) dropwise at 0°C.
-
After the addition is complete, add m-xylene (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield 2,4-dimethylpropiophenone.
Method 1: Reductive Amination of 2,4-Dimethylpropiophenone
This method offers a milder and often more efficient route to the desired amine.
Reaction:
Procedure:
-
In a round-bottom flask, dissolve 2,4-dimethylpropiophenone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is basified with a sodium hydroxide solution.
-
The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude amine is then purified by distillation under reduced pressure or by column chromatography.
Method 2: Leuckart Reaction of 2,4-Dimethylpropiophenone
A classical method for amine synthesis, though often requiring harsher conditions.[1][2][3][4][5]
Reaction:
Procedure:
-
A mixture of 2,4-dimethylpropiophenone (1.0 eq) and formamide (or ammonium formate, excess) is heated to 160-170°C.[1]
-
The reaction is maintained at this temperature for several hours (typically 6-15 hours).[1]
-
After cooling, the mixture is hydrolyzed by refluxing with a strong acid (e.g., hydrochloric acid).
-
The acidic solution is then basified with a strong base (e.g., sodium hydroxide) to liberate the free amine.
-
The amine is extracted with an organic solvent, and the organic layer is washed and dried.
-
Purification is typically achieved by vacuum distillation.
Synthesis of 1-phenylpropan-1-amine (Alternative Compound)
A well-documented procedure for a similar, less substituted phenethylamine.
Procedure (Reductive Amination):
A catalytic Leuckart-Wallach type reductive amination of propiophenone can be performed using a Rhodium complex as a catalyst and ammonium formate. A reported procedure achieved an isolated yield of 85%.[6]
Visualizing Synthesis and Potential Biological Interactions
The following diagrams illustrate the general workflow for the synthesis and a potential signaling pathway for substituted phenethylamines.
Substituted phenethylamines are known to interact with various components of the central nervous system.[7][8][9] Their primary mechanism of action often involves modulation of monoamine neurotransmitter systems, including dopamine, serotonin, and norepinephrine.[10][11]
Disclaimer: The provided experimental protocols are intended for informational purposes for qualified researchers and should be adapted and optimized based on laboratory conditions and safety considerations. The pharmacological information is a generalized representation and the specific activity of this compound may vary.
References
- 1. scribd.com [scribd.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
- 10. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
Comparative analysis of derivatization agents for 1-(2,4-dimethylphenyl)propan-1-amine
For researchers, scientists, and drug development professionals engaged in the analysis of chiral primary amines such as 1-(2,4-dimethylphenyl)propan-1-amine, derivatization is a critical step to enhance analyte volatility, improve chromatographic separation, and increase detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS). Furthermore, chiral derivatizing agents are essential for the enantiomeric separation of these compounds on achiral columns. This guide provides a comparative analysis of common achiral and chiral derivatization agents, supported by experimental data from studies on structurally similar amphetamine-type stimulants.
Achiral Derivatization for Quantitative Analysis
For general quantitative analysis, acylation is a widely used technique. This involves introducing an acyl group into the primary amine to form a more stable and volatile amide derivative. The most common reagents for this purpose are perfluorinated anhydrides.
A comparative study on amphetamine-type stimulants (ATS) evaluated several acylation reagents, including trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).[1][2][3] The results indicated that while all are effective, PFPA provided the best sensitivity for the target compounds prior to GC-MS analysis.[1] Another study comparing TFAA, PFPA, HFBA, and acetic anhydride (AA) for extractive acylation found that acetic anhydride yielded the best signal-to-noise ratio and peak area results for several amphetamines.[2][3]
Data Presentation: Achiral Derivatization Agents
| Derivatization Agent | Abbreviation | Typical Reaction Conditions | Advantages | Disadvantages | Limit of Quantification (LOQ) Range for ATS |
| Trifluoroacetic Anhydride | TFAA | 70°C for 30 min[1] | Forms stable, volatile derivatives.[4] | Harsher reagent, can reduce column lifetime.[4] | 2.5 - 10 ng/mL[1] |
| Pentafluoropropionic Anhydride | PFPA | 70°C for 30 min[1] | Generally provides the best sensitivity among perfluorinated anhydrides.[1][5] | More expensive than TFAA or AA. | 2.5 - 10 ng/mL[1] |
| Acetic Anhydride | AA | Extractive acylation at room temp.[2][3] | Best S/N ratio and peak area for some amphetamines; cost-effective.[2][3] | May be less effective for certain analytes compared to fluorinated anhydrides. | Lowest LOD for MA, MDMA, and MDEA in the comparative study.[2][3] |
Chiral Derivatization for Enantiomeric Separation
As this compound is a chiral molecule, distinguishing between its enantiomers is often crucial for pharmacological and toxicological studies. This is achieved by reacting the amine with an enantiomerically pure chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.
Marfey's Reagent
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used chiral derivatizing agent for primary and secondary amines.[6][7][8] It reacts under mild alkaline conditions to form diastereomers that can be separated by reversed-phase HPLC and detected by UV absorbance at 340 nm.[6][7]
Mosher's Acid Chloride
Mosher's acid chloride, or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), is another effective chiral derivatizing agent.[9][10] It reacts with chiral amines to form stable diastereomeric amides. The resulting diastereomers can be analyzed by GC-MS or NMR spectroscopy to determine the enantiomeric ratio and absolute configuration.[9][11][12] The use of MTPA has been shown to avoid the racemization issues that can occur with other reagents like (S)-(-)-trifluoroacetylprolyl chloride (TPC).[9]
Data Presentation: Chiral Derivatization Agents
| Derivatization Agent | Abbreviation | Typical Reaction Conditions | Analytical Technique | Advantages | Limit of Quantification (LOQ) for Amphetamines |
| Marfey's Reagent | FDAA | 40-45°C for 1 hour in NaHCO₃ buffer[6][8] | HPLC-UV/MS | Cost-effective, reliable for enantiomeric determination.[8][13] | 0.40 mg/L in urine (HPLC-UV)[7]; 1 µg/L in plasma (LC-MS/MS)[8] |
| Mosher's Acid Chloride | MTPA-Cl | Room temp. or gentle heating[9] | GC-MS, NMR | Forms stable amides, no observed racemization, allows for absolute configuration determination.[9][10] | Linear over 25 to 10,000 ng/mL in urine (GC-MS).[9] |
Experimental Protocols
Protocol 1: Achiral Derivatization with PFPA for GC-MS Analysis
This protocol is adapted from a general procedure for amphetamine-type stimulants.[1][5]
-
Sample Preparation: To 0.5 mL of the sample solution (e.g., in oral fluid or a suitable solvent), add an appropriate internal standard.
-
Extraction: Alkalinize the sample with 0.1 N NaOH. Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.
-
Drying: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the dried extract.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Final Preparation: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a nitrogen stream. Reconstitute the residue in 100 µL of ethyl acetate.
-
Analysis: Inject an appropriate volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
Protocol 2: Chiral Derivatization with Marfey's Reagent for HPLC Analysis
This protocol is adapted from a procedure for the enantiomeric determination of amphetamines in urine.[6][7][8]
-
Sample Preparation: To 1 mL of the sample solution containing the amine, add an appropriate internal standard.
-
pH Adjustment: Add 1 mL of 1 M sodium bicarbonate (NaHCO₃) solution to the sample.
-
Reagent Addition: Add 1 mL of a 0.1% (w/v) solution of Marfey's reagent in acetone.
-
Reaction: Vortex the mixture and incubate in a water bath at 45°C for 1 hour.
-
Quenching: After incubation, allow the mixture to cool to room temperature. Add 40 µL of 1 M HCl to stop the reaction.
-
Final Preparation: Evaporate the sample to dryness under a stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase (e.g., 60:40 methanol:water).
-
Analysis: Inject the reconstituted sample into the HPLC system equipped with a C18 column and a UV or MS detector.
Protocol 3: Chiral Derivatization with Mosher's Acid Chloride (MTPA-Cl) for GC-MS Analysis
This protocol is adapted from a procedure for resolving amphetamine enantiomers.[9]
-
Sample Preparation: Start with a dried extract of the amine sample in a reaction vial.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., ethyl acetate) and 50 µL of a 20 mg/mL solution of (R)-(-)-MTPA-Cl in ethyl acetate.
-
Reaction: Cap the vial and heat at 75°C for 20 minutes.
-
Work-up: Cool the vial. Add 1 mL of 0.5 M sulfuric acid and vortex to mix. Centrifuge for 5 minutes.
-
Extraction: Transfer the upper organic layer to a clean tube.
-
Final Preparation: Evaporate the solvent and reconstitute in an appropriate volume of ethyl acetate for injection.
-
Analysis: Inject the sample into the GC-MS system. Repeat the procedure using (S)-(+)-MTPA-Cl for comparison and confirmation of absolute configuration.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the derivatization and analysis of primary amines like this compound.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Enantiomeric determination of amphetamine and methamphetamine in urine by precolumn derivatization with Marfey's reagent and HPLC [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enantiomeric separation and quantitation of (+/-)-amphetamine, (+/-)-methamphetamine, (+/-)-MDA, (+/-)-MDMA, and (+/-)-MDEA in urine specimens by GC-EI-MS after derivatization with (R)-(-)- or (S)-(+)-alpha-methoxy-alpha-(trifluoromethy)phenylacetyl chloride (MTPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of methamphetamine enantiomer composition in human hair by non-chiral liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro testing methodologies and pharmacological profiles of monoamine transporter ligands, with a focus on the structural class represented by 1-(2,4-dimethylphenyl)propan-1-amine. Due to the limited publicly available in-vitro data for this compound, this document utilizes data from structurally and pharmacologically related phenethylamine and cathinone derivatives to illustrate key concepts and comparative pharmacology. The primary targets discussed are the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are crucial for regulating neurotransmission and are the targets for a wide range of therapeutic agents and substances of abuse.
Comparative In-Vitro Potency at Monoamine Transporters
The inhibitory potency of a compound at monoamine transporters is a critical determinant of its pharmacological effects. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) in in-vitro assays. The following tables summarize the in-vitro inhibition data for a selection of phenethylamine and cathinone derivatives, highlighting the influence of structural modifications on their interaction with DAT, NET, and SERT.
Table 1: Inhibitory Potency (IC50, nM) of Selected Phenethylamine Derivatives at Monoamine Transporters
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| Amphetamine | ~600 | ~70-100 | ~20,000-40,000 | >33 | [1] |
| Methamphetamine | ~500 | ~100 | ~10,000-40,000 | >20 | [1] |
| 4-Fluoroamphetamine (4-FA) | Not specified | Not specified | Not specified | Not specified | [2] |
| MDMA | Not specified | Not specified | Not specified | Not specified | [1][2] |
Table 2: Inhibitory Potency (IC50/Ki, nM) of Selected Cathinone Derivatives at Monoamine Transporters
| Compound | DAT IC50/Ki (nM) | NET IC50/Ki (nM) | SERT IC50/Ki (nM) | DAT/SERT Selectivity Ratio | Reference |
| Mephedrone (4-MMC) | 130 | 40 | 240 | 1.8 | [3] |
| Methylone | 210 | 260 | 210 | 1.0 | [3] |
| 3-MMC | 110 | 130 | 310 | 2.8 | [3] |
| 4-MEC | 120 | 240 | 220 | 1.8 | [3] |
| α-PVP | 22.2 | 9.86 | >10,000 | >450 | [3] |
| MDPV | 4.85 | 16.84 | >10,000 | >2061 | [3] |
Note: The data presented is compiled from various sources and methodologies, which may contribute to variability. Direct comparison between studies should be made with caution.
Experimental Protocols
The quantitative data presented in this guide are derived from established in-vitro assays. Understanding the methodologies is crucial for interpreting the results and designing future experiments.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.[4]
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured to confluence.[3]
-
The cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.[3]
2. Binding Reaction:
-
The membrane preparations are incubated in a buffer solution containing a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the test compound.[3]
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the transporters, is then quantified using a scintillation counter.[3]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assays
Neurotransmitter uptake assays measure the functional inhibition of the transporter by a test compound. The results are typically reported as IC50 values.[3]
1. Cell Culture:
-
HEK 293 cells stably expressing hDAT, hSERT, or hNET are grown in multi-well plates.[3]
2. Pre-incubation:
-
The cells are washed and pre-incubated with varying concentrations of the test compound for a short period.[3]
3. Uptake Initiation:
-
A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.[3]
4. Uptake Termination:
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer.
5. Quantification:
-
The amount of radioactivity in the cell lysate is measured using a scintillation counter.[3]
6. Data Analysis:
-
The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC50) is determined.
Alternatively, fluorescent-based assays using a substrate that mimics biogenic amines can be employed, offering a non-radioactive method for assessing transporter function.[3]
Visualizing Methodologies and Pathways
To further elucidate the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Figure 1. Workflow for in-vitro monoamine transporter assays.
Figure 2. Monoamine transporter inhibition at the synapse.
Figure 3. Structure-activity relationship logic.
References
- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(2,4-Dimethylphenyl)propan-1-amine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides essential safety information and detailed operational procedures for the proper disposal of 1-(2,4-Dimethylphenyl)propan-1-amine (CAS RN: 886496-82-8). Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal.[1]
Immediate Safety and Handling
Prior to handling, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as an irritant that may cause an allergic skin reaction and serious eye irritation.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn.[1]
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
Engineering Controls:
-
All handling of this substance should occur within a certified chemical fume hood to ensure adequate ventilation.[1]
-
An emergency eye wash station and safety shower must be readily accessible.[1]
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 886496-82-8 | [1][2] |
| Molecular Formula | C₁₁H₁₇N | [2] |
| Molecular Weight | 163.26 g/mol | [2] |
| Hazard Identification | Irritant, May cause an allergic skin reaction, Causes serious eye irritation | [1] |
| Incompatibilities | Strong oxidizing agents, Strong acids and bases | [1] |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must comply with all federal, state, and local regulations.[1] Do not dispose of this chemical down the drain or in regular waste streams.
Experimental Workflow for Disposal:
-
Segregation and Labeling:
-
Isolate waste this compound in a dedicated, properly sealed, and clearly labeled waste container.
-
The label should include the chemical name, CAS number, and appropriate hazard symbols (e.g., "Irritant").
-
Use containers made of compatible materials (e.g., glass or polyethylene). Avoid metal containers for amines.
-
-
Waste Collection:
-
For liquid waste, absorb the material using an inert absorbent (e.g., vermiculite, dry sand).
-
Carefully sweep up the absorbed material and place it into the designated hazardous waste container.
-
For solid waste, carefully transfer it to the designated hazardous waste container, minimizing dust generation.
-
-
Container Management:
-
Keep the hazardous waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide the waste manifest with accurate information about the container's contents.
-
Disposal Decision-Making Pathway
References
Personal protective equipment for handling 1-(2,4-Dimethylphenyl)propan-1-amine
This guide provides critical safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and professionals in drug development, who handle 1-(2,4-Dimethylphenyl)propan-1-amine. The following procedures are based on established safety protocols for aromatic amines and are designed to ensure the safe handling of this compound.[1][2][3]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.[4]
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles.[5] |
| Face Shield | Worn over safety goggles | Recommended for handling larger quantities or when there is a significant risk of splashing.[5][6] | |
| Hand Protection | Nitrile Gloves | Disposable, powder-free, minimum 0.11 mm thickness | Provides protection against incidental contact.[7] A breakthrough time of 480 minutes is suggested.[7] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant material recommended | Protects skin and personal clothing from contamination.[5] |
| Chemical Resistant Apron or Coveralls | As needed for larger quantities or splash potential | Provides an additional layer of protection.[4] | |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | Required for handling powders or in poorly ventilated areas | Prevents inhalation of dust or aerosols.[5][8] A full-face or half-mask air-purifying respirator may be necessary based on exposure assessment.[4] |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[5][9]
-
Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.[5][9] Contaminated clothing should be removed immediately and laundered before reuse.[8]
-
Spill Management: In the event of a spill, evacuate the area and prevent further leakage if it is safe to do so. Absorb the spill with an inert material and place it into a suitable, labeled container for disposal.[9]
Storage:
-
Container: Store the compound in a tightly closed and properly labeled container.[10]
-
Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[11]
-
Segregation: Store the chemical separately from foodstuffs and other reactive substances.[5]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This compound should be treated as hazardous waste.
-
Containment: Collect waste material in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[6][7] Do not allow the product to enter drains, other waterways, or soil.[9]
-
Contaminated Materials: Any materials, such as gloves, absorbent pads, and empty containers, that have come into contact with the chemical should also be disposed of as hazardous waste.
Experimental Protocol: Preparation of a 10 mg/mL Solution in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask with a stopper
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is operational.
-
Weighing: Tare the analytical balance with the weighing paper. Carefully weigh the desired amount of this compound onto the weighing paper.
-
Transfer: Carefully transfer the weighed compound into the volumetric flask.
-
Dissolution: Add a small amount of DMSO to the flask to dissolve the compound. Gently swirl the flask to facilitate dissolution. A vortex mixer or sonicator can be used if necessary.
-
Dilution: Once the solid is completely dissolved, add DMSO to the flask up to the calibration mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Storage: Store the prepared solution in a properly sealed container in a cool, dry, and dark place.
-
Decontamination: Clean all equipment used in the procedure. Dispose of any waste, including weighing paper and gloves, in the designated hazardous waste container.
-
Final Steps: Remove PPE and wash hands thoroughly.
Safety Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. benchchem.com [benchchem.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. skcinc.com [skcinc.com]
- 8. custombuildingproducts.com [custombuildingproducts.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
